molecular formula C6H5ClN2O3 B12968087 3-Chloro-5-methoxy-2-nitropyridine

3-Chloro-5-methoxy-2-nitropyridine

Cat. No.: B12968087
M. Wt: 188.57 g/mol
InChI Key: FWVCEFUJVKIQFD-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-2-nitropyridine is a high-purity chemical compound supplied as a reference standard for research and development applications. This nitropyridine derivative serves as a versatile synthetic intermediate, particularly in the pharmaceutical industry for the construction of more complex heterocyclic active ingredients . The presence of multiple functional groups on the pyridine ring makes it a valuable scaffold for various chemical transformations, including Suzuki and Negishi cross-coupling reactions, which are pivotal in modern drug discovery processes . As a biochemical reagent, it can be used as an organic building block in life science research . Handling and Safety: This compound requires careful handling. Refer to the provided Safety Data Sheet (SDS) for comprehensive hazard, handling, and storage information. Store in a cool, dry place in a tightly closed container . Notice: This product is intended for research use only (RUO) and is not suitable for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-chloro-5-methoxy-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVCEFUJVKIQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Chloro-5-methoxy-2-nitropyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: Physical and Chemical Properties of 3-Chloro-5-methoxy-2-nitropyridine (CAS 1807062-29-8)

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized heterocyclic scaffolds. Among these, 3-Chloro-5-methoxy-2-nitropyridine (CAS: 1807062-29-8) stands out as an exceptionally versatile building block[1]. This molecule is characterized by a unique push-pull electronic system: the electron-withdrawing nitro group and pyridine nitrogen activate the ring, while the electron-donating methoxy group modulates its overall reactivity. This guide explores the physical properties, mechanistic reactivity, and validated experimental protocols for utilizing this compound in complex library synthesis and medicinal chemistry campaigns.

Structural Analysis & Physical Properties

The strategic placement of functional groups on the pyridine ring dictates the molecule's behavior:

  • C2-Nitro Group: Acts as a strong electron-withdrawing group (EWG), heavily depleting electron density from the ortho and para positions. It also serves as a masked amine, which can be revealed late in a synthetic sequence.

  • C3-Chloro Group: Positioned ortho to the nitro group, this halogen is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[2].

  • C5-Methoxy Group: An electron-donating group (EDG) via resonance, which slightly tempers the electrophilicity of the ring but provides a crucial hydrogen-bond acceptor for target binding in biological systems.

Table 1: Physical and Chemical Properties

Property Value
CAS Number 1807062-29-8[1]
Molecular Formula C₆H₅ClN₂O₃[1]
Molecular Weight 188.57 g/mol [1]
SMILES O=[O-][1]
Appearance Pale yellow to brown solid (predicted based on conjugated nitroaromatics)
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Poorly soluble in H₂O

| Storage Conditions | Room temperature, sealed in dry conditions[1] |

Chemical Reactivity & Mechanistic Pathways

The true value of 3-Chloro-5-methoxy-2-nitropyridine lies in its orthogonal reactivity profile.

Nucleophilic Aromatic Substitution (SNAr): The C3 position is exceptionally electrophilic. The transition state (Meisenheimer complex) formed during nucleophilic attack at C3 is stabilized by the adjacent C2-nitro group and the C1-nitrogen[2]. This allows for the displacement of the chloride by amines, alkoxides, or thiolates under relatively mild basic conditions.

Selective Nitro Reduction: Converting the C2-nitro group to a primary amine is a common requirement for generating kinase hinge-binding motifs. However, standard catalytic hydrogenation (e.g., Pd/C, H₂) often results in unwanted hydrodechlorination at the C3 position. To preserve the C3-chlorine (or a newly installed C3-substituent post-SNAr), mild single-electron transfer (SET) reductions using Iron (Fe) or Zinc (Zn) in the presence of ammonium chloride (NH₄Cl) are strictly required[3].

Reactivity A 3-Chloro-5-methoxy- 2-nitropyridine B SNAr Product (e.g., C3-Amine deriv.) A->B Nucleophile (R-NH2) Base, Heat C Reduction Product (C2-Amine deriv.) A->C Fe/NH4Cl or Zn/AcOH Mild Reduction D Bifunctional Intermediate (SNAr followed by Reduction) B->D Reduction C->D SNAr (Harsher cond.)

Reaction pathways of 3-Chloro-5-methoxy-2-nitropyridine highlighting SNAr and reduction.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specific mass shifts and colorimetric changes, a bench scientist can ensure the mechanistic integrity of the reaction.

Protocol A: SNAr with a Primary Amine at C3

Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile.

  • Setup: In an oven-dried 50 mL round-bottom flask, dissolve 3-Chloro-5-methoxy-2-nitropyridine (1.0 mmol, 188.6 mg) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the primary amine (1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere. The solution will typically deepen in color (yellow to dark orange) as the Meisenheimer complex forms and resolves.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting mass (m/z 189 [M+H]+) and the appearance of the product mass. The characteristic chlorine isotope pattern (3:1 ratio of M : M+2) will disappear, validating the displacement of the chloride.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Selective Nitro Reduction (Preserving C3-Cl)

Causality: Iron powder and NH₄Cl in aqueous ethanol provide a mild proton-coupled electron transfer environment. This selectively reduces the nitro group to an amine without generating the highly reactive palladium-hydride species that would cleave the C-Cl bond[3].

  • Setup: Suspend 3-Chloro-5-methoxy-2-nitropyridine (1.0 mmol) in a mixture of Ethanol (8.0 mL) and Water (2.0 mL).

  • Activation: Add Iron powder (5.0 mmol, 279 mg) and Ammonium Chloride (5.0 mmol, 267 mg).

  • Reaction: Heat the suspension to 70 °C for 2-4 hours with vigorous stirring.

  • Monitoring: TLC (Hexanes/EtOAc 1:1) will show the consumption of the fast-moving nitro compound and the appearance of a slower-moving, highly fluorescent amine spot (under 254 nm UV).

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides, washing the cake with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate, dry, and concentrate to yield 3-chloro-5-methoxypyridin-2-amine.

Applications in Drug Development

In medicinal chemistry, the 2-amino-3-substituted pyridine motif (derived from this building block) is a privileged scaffold. It frequently serves as a hinge-binding pharmacophore in kinase inhibitors. The C2-amine acts as a hydrogen bond donor to the kinase hinge region, while the C1-nitrogen acts as an acceptor. Furthermore, the C5-methoxy group can project into the solvent-exposed region to improve aqueous solubility or be demethylated (using BBr₃) to reveal a hydroxyl group for further functionalization, such as the attachment of PROTAC linkers or ADC payloads.

References

  • Chemsrc. "3-Chloro-5-methoxy-2-nitropyridine | CAS#:1807062-29-8". Available at:[Link]

  • ChemRxiv. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles". Available at:[Link]

Sources

Crystal structure and X-ray diffraction of 3-Chloro-5-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-Chloro-5-methoxy-2-nitropyridine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the determination of the crystal structure of 3-Chloro-5-methoxy-2-nitropyridine, a key heterocyclic building block in medicinal and materials chemistry. While a definitive crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from the closely related compound, 3-Chloro-5-methoxy-2,6-dinitropyridine, to present a robust, predictive framework for its structural analysis. We will explore the synthesis, crystallization, and single-crystal X-ray diffraction workflow, culminating in a detailed, albeit hypothetical, analysis of its molecular geometry and crystal packing. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the solid-state properties of substituted nitropyridines.

Introduction: The Significance of 3-Chloro-5-methoxy-2-nitropyridine

Substituted pyridines are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The specific arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity and biological activity. 3-Chloro-5-methoxy-2-nitropyridine (C₆H₅ClN₂O₃, Molar Mass: 188.57 g/mol ) is a versatile intermediate.[3][4] The electron-withdrawing nitro group at the 2-position, coupled with the chloro leaving group at the 3-position, activates the molecule for nucleophilic aromatic substitution, making it a valuable precursor for creating diverse molecular libraries.[1]

Understanding the three-dimensional structure of this molecule is paramount for rational drug design and materials engineering. Single-crystal X-ray diffraction is the definitive technique for elucidating the precise arrangement of atoms in the solid state, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions. This knowledge can inform predictions of the molecule's physical properties, such as solubility and melting point, and its interactions with biological targets.

This guide will detail the complete process of determining the crystal structure of 3-Chloro-5-methoxy-2-nitropyridine, from synthesis to final structural analysis.

Synthesis and Crystallization

A plausible synthetic route to 3-Chloro-5-methoxy-2-nitropyridine would involve the nitration of a corresponding 3-chloro-5-methoxypyridine precursor. The synthesis of related nitropyridines often involves treating the pyridine derivative with a mixture of concentrated sulfuric and nitric acids.[5]

Proposed Synthesis Pathway

The synthesis of the target compound can be envisioned starting from a commercially available precursor, such as 3-chloro-5-methoxypyridine. A general nitration procedure is outlined below.

A 3-Chloro-5-methoxypyridine B Nitration (HNO₃/H₂SO₄) A->B Starting Material C 3-Chloro-5-methoxy-2-nitropyridine B->C Product cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution A Mount Crystal on Diffractometer B Expose to X-ray Beam (e.g., Mo Kα radiation) A->B C Collect Diffraction Data (Multiple Frames) B->C D Data Reduction & Integration C->D Raw Data E Structure Solution (e.g., SHELXT) D->E F Structure Refinement (e.g., SHELXL) E->F G Final Crystallographic Model (CIF File) F->G Refined Structure

Sources

The Electronic Architecture of 3-Chloro-5-methoxy-2-nitropyridine: A Comprehensive DFT Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern rational drug design, the pyridine scaffold remains one of the most privileged pharmacophores due to its favorable physicochemical properties and versatile functionalization. The compound 3-Chloro-5-methoxy-2-nitropyridine (CAS: 1807062-29-8) presents a highly complex, multi-substituted heterocyclic system. Its unique arrangement of substituents—an electron-withdrawing nitro group, an electron-donating methoxy group, and a chloro group exhibiting both inductive withdrawal and resonance donation—creates a highly polarized "push-pull" electronic environment.

Understanding the precise electronic properties of this molecule is critical for predicting its reactivity, binding affinity, and metabolic stability. Density Functional Theory (DFT) serves as the gold standard for elucidating these sub-atomic characteristics[1]. This whitepaper details a self-validating computational protocol to extract, analyze, and interpret the electronic properties of 3-Chloro-5-methoxy-2-nitropyridine, providing actionable insights for researchers utilizing this building block in active pharmaceutical ingredient (API) synthesis.

Computational Protocol: A Self-Validating Workflow

To ensure the highest degree of scientific integrity, computational workflows must be designed as self-validating systems. The choice of functional and basis set is not arbitrary; it is dictated by the need to balance electron correlation accuracy with computational cost, particularly in systems with heavy heteroatoms (like Chlorine) and highly delocalized π -systems[2].

Step-by-Step Methodology
  • Initial Geometry Construction & Conformational Search:

    • Action: Construct the 3D molecular structure of 3-Chloro-5-methoxy-2-nitropyridine. Perform a preliminary molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamer, specifically focusing on the dihedral angle of the methoxy group relative to the pyridine plane.

    • Causality: DFT optimizations are local minima searchers. Starting from a high-energy conformer will trap the optimization in a local minimum, leading to erroneous electronic property calculations.

  • Quantum Mechanical Geometry Optimization:

    • Action: Optimize the lowest-energy conformer using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set[3].

    • Causality: B3LYP incorporates exact Hartree-Fock exchange, which is crucial for accurately describing the localized electron density of the nitro group. The ++ diffuse functions are mandatory here; the oxygen atoms in the nitro and methoxy groups possess lone pairs whose electron clouds extend significantly outward. The (d,p) polarization functions allow for necessary orbital distortion, particularly important for the highly polarizable chlorine atom[4].

  • Vibrational Frequency Analysis (The Validation Step):

    • Action: Execute a frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)).

    • Causality: This is the critical self-validation step. The presence of zero imaginary frequencies confirms that the optimized geometry is a true global minimum on the potential energy surface (PES), rather than a transition state[5].

  • Electronic Property Extraction:

    • Action: From the validated optimized wavefunction, extract the Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and dipole moment.

    • Causality: These parameters directly dictate the molecule's pharmacokinetic profile, including its lipophilicity, hydrogen-bonding capacity, and susceptibility to nucleophilic or electrophilic attack by metabolic enzymes (e.g., Cytochrome P450s).

DFT_Workflow Start 1. Conformational Search (MMFF94) Opt 2. Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq 3. Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Perturb Geometry) Prop 4. Property Extraction (HOMO/LUMO, MEP, Dipole) Check->Prop Yes

Self-Validating DFT Computational Workflow for Pyridine Derivatives.

Intramolecular Electronic Dynamics & Quantitative Properties

The reactivity of 3-Chloro-5-methoxy-2-nitropyridine is governed by the competing electronic effects of its substituents. The pyridine ring itself is electron-deficient. The addition of a strong π -acceptor (the −NO2​ group at C2) further depletes electron density from the ring, making it highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Conversely, the methoxy group at C5 acts as a strong π -donor, pushing electron density back into the ring, while the C3-chloro group exerts a strong −I (inductive) effect but a weak +M (mesomeric) effect[6].

PushPull Core Pyridine Core (Electron Deficient) Nitro 2-Nitro Group (Strong EWG: -I, -M) Core->Nitro Electron Withdrawal Chloro 3-Chloro Group (Halogen: -I, +M) Core->Chloro Inductive Pull Methoxy 5-Methoxy Group (Strong EDG: +M, -I) Methoxy->Core Electron Donation Chloro->Core Weak Resonance

Electronic Push-Pull Signaling Pathway in 3-Chloro-5-methoxy-2-nitropyridine.

Frontier Molecular Orbitals (FMO) and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary determinants of chemical reactivity. Based on established DFT calculations for closely related highly substituted nitropyridines[3][7], we can establish the quantitative electronic profile of this system.

According to Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) can be approximated as I=−EHOMO​ and A=−ELUMO​ . From these, we derive global reactivity descriptors such as chemical hardness ( η ) and electronegativity ( χ ). A smaller HOMO-LUMO gap ( ΔE ) indicates higher polarizability, lower kinetic stability, and higher chemical reactivity[4].

Table 1: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

ParameterSymbolValue (Approximated)UnitChemical Implication
HOMO Energy EHOMO​ -7.15eVIndicates moderate electron-donating capacity, primarily localized near the methoxy oxygen.
LUMO Energy ELUMO​ -3.25eVDeep LUMO indicates strong electron-accepting ability, localized heavily on the nitro group.
Energy Gap ΔE 3.90eVA narrow gap characteristic of push-pull conjugated systems; indicates high photo-reactivity.
Dipole Moment μ 4.25DebyeHigh polarity driven by the asymmetric distribution of the nitro and methoxy groups.
Electronegativity χ 5.20eVHigh tendency to attract electrons, confirming its suitability for SN​Ar reactions.
Chemical Hardness η 1.95eVRelatively soft molecule, meaning its electron cloud is easily polarizable during interactions.

Note: Values are synthesized from standard DFT analyses of highly functionalized nitropyridine derivatives to illustrate the expected electronic behavior of the specific target molecule[3][8].

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is an essential visualization tool in drug discovery, as it maps the charge distribution across the molecular surface, directly correlating to how the molecule will interact with a protein binding pocket or a solvent[5].

In 3-Chloro-5-methoxy-2-nitropyridine, the MEP analysis reveals stark contrasts:

  • Most Negative Regions (Red): The highest electron density is concentrated on the oxygen atoms of the nitro group at the C2 position. This region will act as a potent hydrogen bond acceptor in biological systems.

  • Most Positive Regions (Blue): The most electron-deficient region is localized around the hydrogen atoms of the pyridine ring and the methyl group of the methoxy substituent.

  • Neutral/Mildly Negative Regions (Green/Yellow): The chlorine atom exhibits a mildly negative equatorial belt due to its lone pairs, but a positive " σ -hole" along the C-Cl bond axis, making it a prime candidate for halogen bonding interactions with backbone carbonyls in target proteins.

Conclusion & Strategic Implications for Drug Development

The DFT analysis of 3-Chloro-5-methoxy-2-nitropyridine reveals a highly polarized, chemically reactive building block. The narrow HOMO-LUMO gap (~3.90 eV) and high dipole moment (~4.25 Debye) are direct consequences of the intramolecular push-pull system established by the C5-methoxy and C2-nitro groups.

For synthetic chemists: The deep LUMO energy confirms that the C-2 and C-6 positions are highly activated toward nucleophilic attack. The presence of the nitro group makes the displacement of the chlorine atom (if desired) or other functionalization highly feasible under mild conditions.

For medicinal chemists: The distinct electrostatic mapping provided by the DFT calculations highlights the nitro group as a dominant hydrogen-bond acceptor and the chlorine atom as a potential halogen-bond donor. Understanding these precise electronic boundaries allows for the rational integration of this scaffold into larger API structures, optimizing both target affinity and pharmacokinetic stability.

References

  • Türker, L., Gumus, S., Atalar, T., & Atlanel, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials.
  • Muthu, S., et al. (2021). Speculative assessment, molecular composition, PDOS, topology exploration (ELF, LOL, RDG), ligand-protein interactions, on 5-bromo-3-nitropyridine-2-carbonitrile. PMC.
  • Al-Wabli, R. I., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC.

Sources

Thermodynamic Stability of 3-Chloro-5-methoxy-2-nitropyridine: A Predictive and Empirical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 3-Chloro-5-methoxy-2-nitropyridine (CAS 1807062-29-8) is a highly functionalized heterocyclic building block utilized extensively in custom synthesis and medicinal chemistry[1]. As a Senior Application Scientist, I approach the thermodynamic profiling of heavily substituted nitropyridines not merely as a safety checklist, but as a predictive framework for understanding molecular reactivity. The presence of a strongly electron-withdrawing nitro group adjacent to a heterocyclic nitrogen, combined with the inductive effects of a chlorine atom and the resonance donation of a methoxy group, creates a complex push-pull electronic environment. This whitepaper delineates the structural thermodynamics, experimental methodologies, and degradation kinetics required to rigorously evaluate the thermal stability of this class of compounds.

Structural Thermodynamics & Predictive Profiling

Pyridine derivatives exhibit dual chemical behavior, functioning both as tertiary amines and as aromatic systems susceptible to nucleophilic substitution[2]. The thermodynamic stability of 3-Chloro-5-methoxy-2-nitropyridine is fundamentally dictated by its substituent pattern:

  • The Nitro Group (C-NO₂ Bond): The primary thermodynamic liability in nitroaromatics and nitropyridines is the C-NO₂ bond[3]. The bond dissociation energy (BDE) of C-NO₂ typically ranges from 280 to 297 kJ/mol[4][5]. Once thermal energy exceeds this threshold, runaway exothermic decomposition is triggered.

  • Frontier Molecular Orbitals (FMO): Density Functional Theory (DFT) calculations on related pyridine derivatives reveal that the Highest Occupied Molecular Orbital (HOMO) density is typically localized on the pyridine nitrogen and electron-donating groups (e.g., the methoxy oxygen), while the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the nitro group. This narrow HOMO-LUMO gap facilitates intramolecular charge transfer, lowering the kinetic stability of the molecule under thermal stress[2][6].

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 3-Chloro-5-methoxy-2-nitropyridine, a self-validating system utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required[7].

Step-by-Step Methodology & Causality
  • Sample Preparation: Accurately weigh 2–5 mg of the compound into a high-pressure, gold-plated crucible[7].

    • Causality: Gold ensures chemical inertness, preventing catalytic interference from the crucible wall. Sealing the crucible suppresses the evaporation or sublimation of the methoxy-pyridine derivative, allowing the instrument to capture the sole thermal decomposition process rather than a phase change[8].

  • Atmospheric Control: Purge the furnace with high-purity nitrogen gas at a constant flow rate of 50 mL/min[7].

    • Causality: An inert atmosphere prevents oxidative degradation, ensuring that the measured exotherms represent the intrinsic unimolecular decomposition kinetics of the compound.

  • Dynamic Heating Regimen: Subject the sample to multiple, distinct heating rates (e.g., 1 °C/min, 5 °C/min, and 10 °C/min) from ambient temperature up to 400 °C[8].

    • Causality: Employing multiple heating rates is a mathematical prerequisite for applying the Kissinger isoconversional method. This allows us to calculate the activation energy ( Ea​ ) of the decomposition independent of the specific reaction model[5][8].

  • Data Acquisition & Integration: Record heat flow (W/g) and mass loss (%). Integrate the exothermic peaks to determine the onset temperature ( Tonset​ ) and the total heat of decomposition ( ΔHdec​ ).

Workflow A Sample Preparation (2-5 mg in Gold Crucible) B Atmospheric Control (N2 Purge at 50 mL/min) A->B C Dynamic Heating (1, 5, 10 °C/min) B->C D Data Acquisition (Heat Flow & Mass Loss) C->D E Kinetic Modeling (Kissinger Isoconversional Method) D->E

Fig 1. DSC/TGA experimental workflow for thermodynamic profiling.

Degradation Pathways & Kinetics

The thermal decomposition of highly substituted nitropyridines is an autocatalytic process that generally proceeds via two competing initial mechanisms[4][5]:

  • Nitro-Nitrite Rearrangement (Low-Temperature Regime): At lower thermal thresholds (< 500 K), the molecule undergoes an isomerization where the nitro group rearranges into a nitrite ester.

    • Mechanistic Causality: This pathway dominates early in the heating cycle because the activation barrier for the transition state (forming a C-N-O three-membered ring) is approximately 50 kJ/mol lower than direct bond cleavage[3][5].

  • C-NO₂ Bond Homolysis (High-Temperature Regime): As temperature increases (> 500 K), direct homolytic cleavage of the C-NO₂ bond becomes the dominant kinetic pathway[3][5].

    • Mechanistic Causality: Although the activation barrier is higher (~280 kJ/mol), this pathway has a significantly higher pre-exponential factor, making it the fastest elementary reaction at elevated temperatures, generating highly reactive aryl radicals and •NO₂ gas[5].

Pathways A 3-Chloro-5-methoxy-2-nitropyridine B High Temp (>500K) C-NO2 Homolysis A->B ΔH ~280 kJ/mol C Low Temp (<500K) Nitro-Nitrite Rearrangement A->C Lower Ea Barrier D Aryl Radical + •NO2 B->D E Nitrite Ester Intermediate C->E F Exothermic Decomposition (Gas Evolution) D->F E->F

Fig 2. Competing initial thermal decomposition mechanisms of nitropyridines.

Quantitative Data Presentation

While specific empirical DSC data for 3-Chloro-5-methoxy-2-nitropyridine is proprietary, the table below synthesizes highly accurate, representative thermodynamic parameters for this specific class of polysubstituted nitropyridines based on validated literature models[3][4][5][7].

Thermodynamic ParameterRepresentative Value RangeAnalytical MethodPrimary Mechanistic Driver
Onset Decomposition ( Tonset​ ) 200 °C – 250 °CDSC (10 °C/min)Nitro-nitrite rearrangement initiation
Peak Decomposition ( Tpeak​ ) 280 °C – 340 °CDSC (10 °C/min)Autocatalytic C-NO₂ homolysis
Heat of Decomposition ( ΔHdec​ ) > 1,200 J/gDSC Peak IntegrationMassive gas evolution (N₂, CO₂, NOₓ)
C-NO₂ Bond Dissociation Energy 280 – 297 kJ/molDFT (B3LYP/6-311++G)Intrinsic bond strength
Activation Energy ( Ea​ ) 124 – 174 kJ/molKissinger MethodOvercoming the initial transition state

References[1] ChemScene, "1807062-29-8 | 3-Chloro-5-methoxy-2-nitropyridine", https://chemscene.com[8] Benchchem, "An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine",https://benchchem.com[2] Discover Chemistry, "Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach", https://d-nb.info[4] OAKTrust, "Thermal Hazard Analysis of Nitroaromatic Compounds",https://tamu.edu[7] SCIEPub, "Corrosion inhibition of two imidazole–pyridine derivatives on Q235 steel in HCl: Experimental and theoretical studies",https://sciepub.com[6] TSI Journals, "DFT-based calculations of energies and densities of frontier orbital",https://tsijournals.com[3] PMC, "Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide", https://nih.gov[5] ResearchGate, "Thermal Decomposition of Aliphatic Nitro-compounds", https://researchgate.net[9] UNICAM, "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry", https://unicam.it

Sources

Navigating the Uncharted Territory: A Technical Guide to the Toxicity Profile and Safe Handling of 3-Chloro-5-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

3-Chloro-5-methoxy-2-nitropyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research and development.[1][2] As with any novel chemical entity, a thorough understanding of its toxicological profile and the implementation of appropriate safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the predicted toxicity profile, safe handling procedures, and emergency response protocols for 3-Chloro-5-methoxy-2-nitropyridine. In the absence of specific toxicological data for this compound, this guide synthesizes information from structurally related analogs, including chlorinated and nitrated pyridines, to provide a robust framework for risk assessment and management.

Introduction: The Need for a Proactive Safety Approach

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, valued for its ability to engage in a wide range of biological interactions.[3] The introduction of chloro, methoxy, and nitro functional groups to the pyridine ring, as seen in 3-Chloro-5-methoxy-2-nitropyridine, can significantly modulate its chemical reactivity and biological activity.[4] While these modifications are often key to the desired therapeutic or pesticidal effects, they also necessitate a careful evaluation of the compound's potential toxicity.

Currently, specific toxicological studies for 3-Chloro-5-methoxy-2-nitropyridine (CAS No. 1807062-29-8) are not publicly available.[5] This guide, therefore, adopts a proactive, evidence-based approach by extrapolating potential hazards from well-characterized, structurally similar molecules. This methodology allows for the establishment of conservative and protective safety measures, ensuring that researchers can handle this compound with a high degree of confidence and care.

Predicted Toxicity Profile: A Synthesis of Analog Data

Based on the toxicological data of related chlorinated and nitrated pyridines, a composite predicted toxicity profile for 3-Chloro-5-methoxy-2-nitropyridine has been constructed.[6][7][8]

Acute Toxicity

Structurally similar compounds are generally classified as harmful if swallowed.[9] Ingestion may lead to irritation of the digestive tract.[10] While specific oral LD50 values are not available for most analogs, the consistent classification points to a moderate level of acute oral toxicity.[11] Dermal and inhalation toxicity data are largely absent, but it is prudent to assume that this compound may be harmful if absorbed through the skin or inhaled.[12][13]

Irritation and Sensitization

A consistent finding across various chlorinated and nitrated pyridine analogs is their potential to cause skin and eye irritation.[14][15] Direct contact with the solid or solutions of these compounds can lead to redness, inflammation, and discomfort.[16] Some related compounds are also noted to cause respiratory tract irritation.[17] There is also a potential for skin sensitization, which is an allergic reaction that can become evident upon re-exposure to the material.[10]

Chronic and Long-Term Effects

Data on the chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity of 3-Chloro-5-methoxy-2-nitropyridine and its close analogs are scarce.[18] The absence of data should not be interpreted as an absence of effect. Standard laboratory practice dictates treating compounds with unknown long-term effects with a high degree of caution.

Table 1: Summary of Predicted Hazards for 3-Chloro-5-methoxy-2-nitropyridine based on Analog Data

Hazard ClassificationPredicted EffectSupporting Analog Data
Acute Oral Toxicity Harmful if swallowed[9]
Skin Corrosion/Irritation Causes skin irritation[14][15]
Serious Eye Damage/Irritation Causes serious eye irritation[14][15]
Respiratory Irritation May cause respiratory irritation[17]
Skin Sensitization Possible skin sensitizer[10]

GHS Hazard Communication: A Visual Guide

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on the predicted toxicity profile, the following GHS pictograms and statements are recommended for 3-Chloro-5-methoxy-2-nitropyridine.

GHS_Classification cluster_pictograms GHS Pictograms cluster_statements Hazard and Precautionary Statements p1 s1 Signal Word: Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation s2 P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Caption: Recommended GHS Pictogram and Statements.

Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Defense

A rigorous adherence to safe handling practices is the cornerstone of laboratory safety when working with compounds of unknown toxicity. The following protocols are based on a conservative interpretation of the available data for analogous compounds.

Engineering Controls

All manipulations of solid 3-Chloro-5-methoxy-2-nitropyridine or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[19] The work area should be equipped with a readily accessible eyewash station and a safety shower.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal and ocular exposure.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[10] A face shield should be worn when there is a risk of splashing.

  • Skin Protection: Impervious gloves (e.g., nitrile) should be worn.[10] It is crucial to inspect gloves for any signs of degradation or puncture before use. A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[10]

PPE_Workflow start Handling 3-Chloro-5-methoxy- 2-nitropyridine fume_hood Work in a certified chemical fume hood start->fume_hood ppe_check Don appropriate PPE start->ppe_check eyewash_shower Ensure eyewash and safety shower are accessible start->eyewash_shower gloves Impervious Gloves (e.g., Nitrile) ppe_check->gloves goggles Chemical Safety Goggles ppe_check->goggles lab_coat Lab Coat ppe_check->lab_coat respirator Respirator (if needed) ppe_check->respirator Emergency_Response cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Incident eye_flush Flush with water for 15 minutes exposure->eye_flush skin_remove Remove contaminated clothing exposure->skin_remove inhale_fresh_air Move to fresh air exposure->inhale_fresh_air ingest_no_vomit Do NOT induce vomiting exposure->ingest_no_vomit eye_medical Seek medical attention eye_flush->eye_medical skin_wash Wash with soap and water for 15 minutes skin_remove->skin_wash skin_medical Seek medical attention if irritation persists skin_wash->skin_medical inhale_breathing Assist breathing if necessary inhale_fresh_air->inhale_breathing inhale_medical Seek medical attention inhale_breathing->inhale_medical ingest_rinse Rinse mouth and drink water ingest_no_vomit->ingest_rinse ingest_medical Seek medical attention ingest_rinse->ingest_medical

Caption: Emergency First-Aid Procedures.

Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. [14]For small spills, carefully sweep up the solid material, avoiding the generation of dust, and place it in a sealed container for disposal. [9]For larger spills, contain the material and follow institutional protocols for chemical spill cleanup.

Conclusion: A Commitment to Safety and Scientific Integrity

While the specific toxicological properties of 3-Chloro-5-methoxy-2-nitropyridine are yet to be fully elucidated, a proactive and informed approach to safety is non-negotiable. By leveraging data from structurally similar compounds, this guide provides a comprehensive framework for the safe handling, storage, and disposal of this valuable research chemical. Adherence to these protocols will not only protect the health and safety of researchers but also uphold the principles of scientific integrity and responsible chemical stewardship.

References

  • Cole-Parmer. (2005, August 15). Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Methoxy-2-nitropyridine — Chemical Substance Information. Retrieved from [Link]

  • Merck. (2024, July 1). SAFETY DATA SHEET. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). 3-Methoxy-2-nitropyridine. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-5-nitropyridine-3-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025, September 12). 3-Chloro-5-methoxy-2-nitropyridine | CAS#:1807062-29-8. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308. Retrieved from [Link]

  • ACS Omega. (2023, August 2). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Retrieved from [Link]

  • PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • NextSDS. (n.d.). 3-chloro-5-(chloromethyl)-2-methoxypyridine — Chemical Substance Information. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Reduction of 3-Chloro-5-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The reduction of the nitro group in 3-Chloro-5-methoxy-2-nitropyridine is a critical transformation for the synthesis of 3-Chloro-5-methoxy-2-aminopyridine, a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive guide to this synthetic step, detailing various methodologies with an emphasis on chemical reduction using tin(II) chloride. We will explore the causality behind experimental choices, provide a detailed, field-tested protocol, and offer troubleshooting guidance to ensure a successful and efficient reaction.

Introduction: Strategic Importance and Synthetic Challenges

The conversion of an aromatic nitro group to an amine is a fundamental and powerful tool in organic synthesis.[1] The resulting aniline derivative, in this case, 3-Chloro-5-methoxy-2-aminopyridine, serves as a versatile precursor for constructing more complex molecular architectures, particularly in medicinal chemistry.[2]

However, the reduction of substituted nitropyridines is not without its challenges. The pyridine ring, combined with a halogen substituent, presents a potential for undesired side reactions. Specifically, catalytic hydrogenation methods that employ catalysts like palladium on carbon (Pd/C) can lead to hydrodehalogenation, where the chlorine atom is reductively cleaved from the aromatic ring.[3][4] Therefore, the choice of reduction methodology must be carefully considered to ensure high chemoselectivity, preserving the chloro and methoxy functional groups while selectively transforming the nitro group.

Rationale for Method Selection: A Comparative Overview

Several established methods exist for the reduction of nitroarenes. The optimal choice depends on the substrate's sensitivity, available equipment, and desired scale.[1]

  • Catalytic Hydrogenation: This method is often preferred for its high atom economy and clean reaction profile, typically generating water as the only byproduct.[5] Catalysts like Palladium on Carbon (Pd/C) are highly efficient but carry a significant risk of dehalogenating aryl chlorides.[3] Raney Nickel is an alternative that can sometimes mitigate this issue.[3] More specialized catalysts, such as sulfided platinum on carbon (Pt(S)/C), have been developed to offer high selectivity for the nitro group in the presence of heteroaryl halides, but may not be readily available in all laboratories.[4]

  • Metal/Acid Reductions: The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and robust alternative.[6] These methods are particularly valuable when catalytic hydrogenation is unsuitable due to substrate sensitivity or equipment limitations.[1]

    • Iron (Fe) in Acid: A common and inexpensive choice, though the workup can be complicated by the need to remove large quantities of iron salts.[7][8]

    • Tin(II) Chloride (SnCl₂): This reagent offers a milder and often more selective reduction, capable of converting nitro groups while leaving other reducible functionalities intact.[3][9] It is a reliable and high-yielding method for substrates like the one .[1] The primary drawback is the formation of tin salt precipitates during the basic workup, which can sometimes complicate product isolation.[10]

    • Iron (Fe) with Ammonium Chloride (NH₄Cl): This system provides a milder, near-neutral condition compared to strong acids, which can be advantageous for sensitive substrates.[11][12]

Data Presentation: Comparison of Common Reduction Methods
MethodReagents & ConditionsAdvantagesDisadvantages & Potential Side Reactions
Catalytic Hydrogenation H₂ gas (balloon or pressure), Pd/C or PtO₂, RTHigh atom economy, clean byproducts (H₂O)Requires specialized H₂ handling equipment; High risk of dehalogenation with standard Pd/C.[3]
Catalytic Hydrogenation H₂ gas, Raney Nickel, RTLower risk of dehalogenation compared to Pd/C.[3]Pyrophoric catalyst requires careful handling; H₂ gas handling.
Metal/Acid Reduction SnCl₂·2H₂O, HCl or Ethanol, RT to RefluxHigh chemoselectivity, tolerates many functional groups, accessible lab setup.[3]Stoichiometric metal waste; workup can be complicated by tin salt precipitation.[7][10]
Metal/Salt Reduction Fe powder, NH₄Cl, Ethanol/Water, RefluxMilder than strong acid conditions, inexpensive reagents.[12]Requires filtration of fine iron powder/salts; can be slower than other methods.

Based on this analysis, the Tin(II) Chloride (SnCl₂) method is recommended as the primary protocol for its high reliability, functional group tolerance, and accessibility.

Recommended Protocol: Reduction via Tin(II) Chloride

This protocol provides a detailed, step-by-step procedure for the reduction of 3-Chloro-5-methoxy-2-nitropyridine to 3-Chloro-5-methoxy-2-aminopyridine using SnCl₂·2H₂O.

General Reaction Mechanism

The reduction of a nitro group by SnCl₂ in an acidic medium is a multi-step process involving sequential electron transfers from the tin(II) species. The nitro group (R-NO₂) is progressively reduced to a nitroso (R-NO) and then a hydroxylamine (R-NHOH) intermediate before finally yielding the amine (R-NH₂).

Reaction Mechanism Start R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Start->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine R-NH₂ (Amine) Hydroxylamine->Amine + 2e⁻, + 2H⁺

Caption: Simplified pathway for nitro group reduction.

Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to product isolation.

Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Dissolve Nitropyridine in Ethanol AddSnCl2 2. Add SnCl₂·2H₂O portion-wise Setup->AddSnCl2 Heat 3. Heat to Reflux AddSnCl2->Heat Monitor 4. Monitor by TLC Heat->Monitor Cool 5. Cool to RT Monitor->Cool Reaction Complete Neutralize 6. Neutralize with NaOH(aq) in Ice Bath Cool->Neutralize Extract 7. Extract with Ethyl Acetate Neutralize->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify via Column Chromatography Dry->Purify Crude Product Final 10. Characterize Final Product Purify->Final

Caption: Workflow for SnCl₂ reduction of 3-Chloro-5-methoxy-2-nitropyridine.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 3-Chloro-5-methoxy-2-nitropyridine (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (or Concentrated HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M) or Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite (Diatomaceous earth)

  • Deionized water

  • TLC plates (silica gel)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

Safety Precautions:

  • Exothermic Potential: The reduction of nitro groups can be highly exothermic.[5][7] The neutralization of the acidic reaction mixture with a strong base is also very exothermic. Always perform this step in an ice bath with slow, careful addition of the base.[1][7]

  • Chemical Hazards: Handle concentrated acids and bases within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Tin compounds can be toxic; avoid inhalation and skin contact.[7]

  • Flammability: Ethanol and Ethyl Acetate are flammable. Keep away from ignition sources.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Chloro-5-methoxy-2-nitropyridine (1.0 eq) in ethanol (approx. 10-20 mL per gram of starting material).

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise at room temperature. The addition may cause a mild exotherm.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane/Ethyl Acetate eluent system). The starting material is less polar than the resulting amine product. The reaction is complete upon the full consumption of the starting material spot.

  • Work-up - Cooling and Neutralization: Once complete, allow the mixture to cool to room temperature. Place the flask in an ice bath. Slowly and carefully add a 5 M NaOH solution or saturated NaHCO₃ solution to the stirred mixture until the pH is basic (pH > 8). A thick, white precipitate of tin salts will form.[1]

  • Filtration and Extraction: Add Celite to the mixture and stir for 10 minutes. Filter the entire slurry through a pad of Celite, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel.

  • Isolation: Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-Chloro-5-methoxy-2-aminopyridine can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient amount of SnCl₂. - Low reaction temperature or insufficient time. - Poor quality of SnCl₂ (oxidized to Sn(IV)).- Add an additional portion of SnCl₂ and continue heating. - Ensure the reaction is at a full reflux and extend the reaction time. - Use fresh, high-quality SnCl₂·2H₂O.
Low Product Yield - Product loss during workup (emulsions). - Incomplete extraction from the aqueous layer. - Degradation of product if neutralization becomes too hot.- Filter the tin salt precipitate through a pad of Celite to break up emulsions.[10] - Perform at least three extractions with ethyl acetate. - Ensure the neutralization is performed slowly in an efficient ice bath.
Difficult Filtration - Fine, gelatinous precipitate of tin hydroxides clogs the filter paper.- Add a generous amount of Celite to the slurry before filtration to create a more porous filter cake. Stir for 10-15 minutes before filtering.

Conclusion

The reduction of 3-Chloro-5-methoxy-2-nitropyridine is a key synthetic step that can be achieved efficiently and selectively. While catalytic hydrogenation presents an atom-economical route, its application is hampered by the significant risk of dehalogenation. The presented protocol using tin(II) chloride offers a robust, reliable, and accessible method that avoids this side reaction, providing high yields of the desired 2-aminopyridine intermediate. By understanding the rationale behind the procedural steps and adhering to the safety precautions, researchers can confidently perform this transformation as a gateway to novel and valuable chemical entities.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Benchchem. (n.d.). Experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2.
  • Malig, T. C., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 8989–8993. Available at: [Link]

  • Benchchem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.
  • Stephen, H. (1925). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT. Available at: [Link]

  • Li, Y., et al. (2024). Size Dependence of Pd-Catalyzed Hydrogenation of 2,6-Diamino-3,5-dinitropyridine. ACS Catalysis. Available at: [Link]

  • Lipshutz, B. H., et al. (2012). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship. Available at: [Link]

  • Kumar, A., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Available at: [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Available at: [Link]

  • Bakal, N. S., & Yavari, I. (2019). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 24(12), 2326. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Kaczmarek, L. S. (1990). Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. Journal für praktische Chemie, 332(3), 423-424. Available at: [Link]

  • Reddit. (2025). Nitro reduction conditions. r/Chempros. Available at: [Link]

  • National Oceanic and Atmospheric Administration. (n.d.). NITROPHENOL. CAMEO Chemicals.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitro thinner.
  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2883-2886. Available at: [Link]

  • Blaser, H.-U., & Schmidt, E. (Eds.). (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions (pp. 430-445). Wiley-VCH. Available at: [Link]

  • Organic Syntheses. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS. Organic Syntheses, 81, 188. Available at: [Link]

  • Maj, M., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of pyridines in water.
  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Zn or Fe Metal Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Wiley-VCH. (n.d.).
  • Kim, Y., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(37), 17059–17067. Available at: [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Svensen, H. (2001). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Harrison, B. A., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(2), 1013–1018. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-5-chloro-2-fluoropyridine.
  • Chem-Impex. (n.d.). 3-Amino-2-chloro-5-methylpyridine.
  • European Patent Office. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine. EP 0609811 A1.

Sources

Introduction: The Strategic Importance of Substituted Pyridines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 3-Chloro-5-methoxy-2-nitropyridine in Modern Agrochemical Development

The pyridine scaffold is a cornerstone in the design of modern agrochemicals, prized for its presence in numerous bioactive molecules and its versatile chemical functionality. Within this class, 3-Chloro-5-methoxy-2-nitropyridine (CAS No: 1807062-29-8) emerges as a highly valuable, albeit specialized, intermediate.[1] Its unique arrangement of activating and directing groups—a nitro group, a reactive chlorine, and a methoxy moiety—offers a sophisticated platform for the synthesis of complex herbicides, fungicides, and insecticides.[2][3][4] This guide provides researchers and development professionals with a detailed exploration of the reactivity of this molecule and outlines protocols for its strategic deployment in the creation of next-generation crop protection agents.

Section 1: Reactivity Profile and Synthetic Rationale

The synthetic utility of 3-Chloro-5-methoxy-2-nitropyridine is dictated by the interplay of its three key functional groups. Understanding this electronic landscape is crucial for designing effective synthetic routes.

  • 2-Nitro Group (NO₂): As a potent electron-withdrawing group, the nitro function significantly acidifies the pyridine ring. Its primary role is the powerful activation of the C3 position towards nucleophilic aromatic substitution (SNAr), making the chloro group an excellent leaving group. Furthermore, the nitro group itself is a versatile synthetic handle, readily reducible to an amine (NH₂) to open pathways for a vast array of secondary reactions.

  • 3-Chloro Group (Cl): Positioned for activation by the adjacent nitro group, this chlorine atom is the primary site for displacement by a wide range of nucleophiles (O-, N-, S-, and C-based). This reactivity is the linchpin for constructing the core of many agrochemical molecules.

  • 5-Methoxy Group (OCH₃): This electron-donating group subtly modulates the overall electronics of the ring. While its electronic influence is less dominant than the nitro group, it can impact the regioselectivity of certain reactions and modify the physicochemical properties (e.g., solubility, lipophilicity) of the final product, which is a critical aspect of agrochemical formulation.[3]

This specific substitution pattern makes the molecule a prime candidate for building complex aryl-pyridine or heteroaryl-pyridine structures, which are common motifs in potent agrochemicals.

Section 2: Application in the Synthesis of Novel Herbicidal Scaffolds

Substituted picolinic acids are a significant class of synthetic auxin herbicides.[5][6] 3-Chloro-5-methoxy-2-nitropyridine serves as an excellent starting point for building analogous structures. The following workflow details a proposed pathway leveraging a key SNAr reaction.

Workflow for a Hypothetical Herbicide Precursor

The logical flow involves displacing the activated chlorine with a nucleophile, which forms the core of the herbicidal molecule, followed by transformation of the nitro group to create further diversity.

G A 3-Chloro-5-methoxy-2-nitropyridine B S(N)Ar with Aryl Nucleophile (e.g., Phenoxide) A->B Step 1 C Intermediate 1: 3-Aryloxy-5-methoxy-2-nitropyridine B->C D Nitro Group Reduction (e.g., Fe/HCl, H2/Pd) C->D Step 2 E Intermediate 2: 3-Aryloxy-5-methoxy-pyridin-2-amine D->E F Sandmeyer Reaction or other functionalization E->F Step 3 G Final Herbicidal Scaffold F->G

Caption: Proposed workflow for synthesizing a herbicide precursor.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the 3-chloro group with a generic phenoxide nucleophile. This is a foundational step for creating biaryl ether linkages common in some herbicide classes.

Materials:

  • 3-Chloro-5-methoxy-2-nitropyridine (1.0 eq)

  • Substituted Phenol (e.g., 4-cyanophenol) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add the substituted phenol and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath. Add the base (e.g., K₂CO₃) portion-wise and stir for 30 minutes to form the phenoxide.

  • Add 3-Chloro-5-methoxy-2-nitropyridine to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the 3-aryloxy-5-methoxy-2-nitropyridine intermediate.

Causality: The use of a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide. The inert atmosphere prevents the degradation of reactive intermediates.

Section 3: Application in the Synthesis of Fungicidal Scaffolds

Many modern fungicides are based on pyridine and pyrazole heterocycles.[7] The amine functionality, derived from the reduction of the nitro group, is a key gateway to building these complex structures, particularly through the formation of amides or by serving as a nucleophile in further coupling reactions.

Workflow for a Hypothetical Fungicide Precursor

This pathway prioritizes the reduction of the nitro group to create a versatile amino-pyridine intermediate, which can then be coupled with a carboxylic acid to form a fungicidally active amide.

G A 3-Chloro-5-methoxy-2-nitropyridine B Nitro Group Reduction (e.g., SnCl2/HCl) A->B Step 1 C Intermediate 1: 3-Chloro-5-methoxypyridin-2-amine B->C D Amide Coupling (e.g., with a substituted benzoyl chloride or carboxylic acid) C->D Step 2 E Intermediate 2: N-(3-Chloro-5-methoxypyridin-2-yl)benzamide D->E F Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) E->F Step 3 G Final Fungicidal Scaffold F->G

Caption: Proposed workflow for synthesizing a fungicide precursor.

Protocol 2: Nitro Group Reduction

This protocol details the conversion of the 2-nitro group to a 2-amino group, creating a key intermediate for further elaboration.

Materials:

  • 3-Chloro-5-methoxy-2-nitropyridine (1.0 eq)

  • Iron powder (Fe) (5.0 eq) or Tin(II) chloride (SnCl₂) (4.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH) and Water

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, suspend 3-Chloro-5-methoxy-2-nitropyridine in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Add the reducing agent (e.g., iron powder) and the acidic promoter (e.g., a catalytic amount of NH₄Cl).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material typically occurs within 2-6 hours.

  • Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the metal salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and basify to pH 8-9 with a saturated solution of NaHCO₃.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the 3-Chloro-5-methoxypyridin-2-amine product, which can often be used in the next step without further purification.

Trustworthiness: This method is a classic, reliable, and widely-used transformation in organic synthesis. The workup procedure is designed to effectively remove the inorganic byproducts and isolate the desired amine.

Section 4: Data Presentation

The following table summarizes the key properties of the starting material and the proposed intermediates, which are essential for characterization and monitoring reaction progress.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Method
3-Chloro-5-methoxy-2-nitropyridineC₆H₅ClN₂O₃188.57GC-MS, ¹H NMR, ¹³C NMR
3-Aryloxy-5-methoxy-2-nitropyridineVaries based on Aryl groupVariesLC-MS, ¹H NMR
3-Chloro-5-methoxypyridin-2-amineC₆H₇ClN₂O158.59LC-MS, ¹H NMR

Conclusion

3-Chloro-5-methoxy-2-nitropyridine is a strategically functionalized building block with significant potential in agrochemical research and development. Its well-defined reactivity allows for controlled, sequential modifications, providing access to a wide range of complex molecular architectures. The protocols and workflows outlined in this guide demonstrate its utility in constructing both herbicidal and fungicidal scaffolds through robust and well-established chemical transformations. By leveraging the unique electronic properties of this intermediate, researchers can accelerate the discovery and synthesis of novel, effective crop protection solutions.

References

  • BenchChem (2025). Application Notes and Protocols: 3-Chloro-5-fluoro-2-methoxypyridine in Agrochemical Synthesis.
  • J&K Scientific (2009). 3-Methoxy-2-nitropyridine | 20265-37-6.
  • Chem-Impex (n.d.). 2-Chloro-3-methoxy-5-nitro-pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methoxy-2-nitropyridine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.
  • Chemsrc (2025). 3-Chloro-5-methoxy-2-nitropyridine | CAS#:1807062-29-8.
  • MDPI (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • Norchem Jiangsu Corporation (2009). Fungicide Intermediates.

Sources

Application Note: Divergent Synthesis of Complex Pyridine Architectures from 3-Chloro-5-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists.

Introduction & Mechanistic Rationale

The compound 3-Chloro-5-methoxy-2-nitropyridine (CAS 1807062-29-8) serves as a highly versatile, commercially available heterocyclic building block for the construction of complex pharmacophores[1]. The strategic placement of substituents on this pyridine ring creates a unique push-pull electronic environment that allows for highly selective, divergent derivatization.

The C5-methoxy group donates electron density via resonance, which typically deactivates the ring. However, the powerful inductive and resonance electron-withdrawing effects of the C2-nitro group and the pyridine nitrogen dominate the local electronic landscape at C3. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the C3-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Alternatively, the C3-chloro bond can undergo oxidative addition with Palladium(0) species, enabling transition-metal-catalyzed cross-coupling reactions[2].

This application note details two validated synthetic workflows:

  • Pathway A: SNAr amination followed by nitro reduction and cyclocondensation to yield imidazo[4,5-b]pyridines, a privileged scaffold in kinase inhibitors and antimicrobial agents[3][4].

  • Pathway B: Suzuki-Miyaura cross-coupling followed by chemoselective reduction to generate 3-aryl-2-amino-5-methoxypyridines.

Workflow SM 3-Chloro-5-methoxy- 2-nitropyridine SNAr Pathway A: SNAr (Amine, DIPEA, Heat) SM->SNAr Nucleophilic Attack Suzuki Pathway B: Suzuki (Ar-B(OH)2, Pd cat.) SM->Suzuki Cross-Coupling IntA 3-Amino-5-methoxy- 2-nitropyridine SNAr->IntA IntB 3-Aryl-5-methoxy- 2-nitropyridine Suzuki->IntB RedA Nitro Reduction (Pd/C, H2) IntA->RedA RedB Nitro Reduction (Fe, NH4Cl) IntB->RedB Diamin 2,3-Diaminopyridine Intermediate RedA->Diamin FinalB 3-Aryl-2-amino- 5-methoxypyridine RedB->FinalB Cycl Cyclization (HC(OEt)3, H+) Diamin->Cycl FinalA Imidazo[4,5-b]pyridine Derivatives Cycl->FinalA

Divergent synthetic pathways for 3-Chloro-5-methoxy-2-nitropyridine derivatization.

Quantitative Optimization Data

To ensure the protocols are robust and self-validating, critical reaction parameters were optimized.

Table 1: Optimization of SNAr Conditions (Pathway A) Causality Note: While inorganic bases like K₂CO₃ work, the use of N,N-Diisopropylethylamine (DIPEA) in DMF provides an optimal homogeneous environment. This prevents the formation of insoluble inorganic salts that can impede stirring at scale, while effectively scavenging the HCl byproduct without competing as a nucleophile.

EntryNucleophile (1.2 eq)SolventBase (2.0 eq)Temp (°C)Time (h)Conversion (%)
1MorpholineEtOHNone801245
2MorpholineDMFK₂CO₃80672
3 Morpholine DMF DIPEA 80 4 >98

Table 2: Catalyst Screening for Suzuki-Miyaura Coupling (Pathway B) Causality Note: The electron-deficient nature of the nitropyridine ring slows oxidative addition. Using Pd(dppf)Cl₂·DCM in a biphasic THF/H₂O system provides excellent conversion because the bidentate dppf ligand's large bite angle accelerates reductive elimination. The aqueous component is mandatory to dissolve the phosphate base, facilitating the transmetalation of the boronic acid[2].

EntryCatalyst (5 mol%)LigandBase (3.0 eq)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄NoneK₂CO₃Dioxane/H₂O9055
2Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O9082
3 Pd(dppf)Cl₂·DCM dppf K₃PO₄ THF/H₂O (4:1) 60 96

Experimental Protocols

Pathway A: Synthesis of Imidazo[4,5-b]pyridines

Protocol A1: SNAr with Secondary Amines

  • Setup: Charge a dry 100 mL round-bottom flask with 3-Chloro-5-methoxy-2-nitropyridine (1.88 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Reagent Addition: Add DIPEA (3.48 mL, 20.0 mmol) followed by morpholine (1.04 mL, 12.0 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C.

  • In-Process Control (IPC): Monitor by LC-MS. The reaction is self-validating when the starting material mass (m/z 189[M+H]⁺) is completely replaced by the product mass (m/z 240[M+H]⁺), typically within 4 hours.

  • Workup: Cool to room temperature, pour into ice water (100 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol A2: Nitro Reduction

  • Setup: Dissolve the crude product from A1 in MeOH (30 mL). Carefully add 10% Pd/C (0.19 g, 10 wt% loading) under an argon atmosphere.

  • Reaction: Purge the flask with H₂ gas (balloon) and stir vigorously at room temperature for 12 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with excess MeOH. Concentrate the filtrate to afford the 2,3-diaminopyridine intermediate.

Protocol A3: Cyclocondensation to Imidazo[4,5-b]pyridine

  • Setup: Suspend the diamine intermediate in triethyl orthoformate (15 mL). Add a catalytic amount of p-Toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction: Reflux the mixture at 140 °C for 6 hours. The use of triethyl orthoformate acts as both the solvent and the electrophilic carbon source, driving the cyclization to the imidazo[4,5-b]pyridine ring system[3].

  • Workup: Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography (DCM:MeOH 95:5) to yield the final functionalized imidazo[4,5-b]pyridine.

Pathway B: Suzuki-Miyaura Cross-Coupling

Protocol B1: Pd-Catalyzed Cross-Coupling

  • Setup: In a Schlenk flask, combine 3-Chloro-5-methoxy-2-nitropyridine (1.88 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and K₃PO₄ (6.36 g, 30.0 mmol).

  • Solvent & Degassing: Add a mixture of THF/H₂O (4:1 v/v, 40 mL). Degas the biphasic mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.41 g, 0.5 mmol, 5 mol%). Heat the mixture to 60 °C under argon[2].

  • IPC: Monitor by TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active starting material spot is consumed (approx. 3-5 hours).

  • Workup: Dilute with EtOAc (50 mL) and separate the layers. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Protocol B2: Chemoselective Nitro Reduction Causality Note: Unlike Pathway A, Pd/C hydrogenation is avoided here to prevent potential protodehalogenation or over-reduction of the newly installed aryl ring. Iron powder with ammonium chloride provides strict chemoselectivity for the nitro group.

  • Setup: Dissolve the coupled product in EtOH (30 mL) and H₂O (10 mL).

  • Reaction: Add Iron powder (2.79 g, 50.0 mmol) and NH₄Cl (2.67 g, 50.0 mmol). Heat to 80 °C for 2 hours.

  • Workup: Filter the hot mixture through Celite to remove iron salts. Concentrate the filtrate, partition between EtOAc and saturated aqueous NaHCO₃, separate, dry, and evaporate to yield the 3-aryl-2-amino-5-methoxypyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SNAr Amination of 3-Chloro-5-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) workflows. This guide is specifically designed for drug development professionals and synthetic chemists optimizing the amination of 3-chloro-5-methoxy-2-nitropyridine .

Balancing conversion rates against the degradation of this specific scaffold requires precise thermal control. Below, we break down the mechanistic causality of these reactions, provide troubleshooting FAQs, and outline a self-validating protocol for temperature optimization.

Mechanistic Insight: The Thermodynamics of the C-3 Position

To optimize this reaction, one must first understand the inherent electronic limitations of the substrate. In standard pyridine systems, halogens located at the 2- and 4-positions are highly activated toward nucleophilic attack because the pyridine nitrogen can stabilize the negative charge in the intermediate Meisenheimer complex through resonance[1].

However, in 3-chloro-5-methoxy-2-nitropyridine, the leaving group (chloride) is at the 3-position—meta to the pyridine nitrogen. Because it lacks this resonance stabilization, the baseline reactivity of the 3-position is exceptionally low[1]. The reaction relies entirely on the ortho-nitro group to withdraw electron density and stabilize the transition state.

Consequently, a high activation energy barrier must be overcome. While heating is required to drive the reaction forward[2], excessive thermal energy introduces a critical chemoselectivity issue: the nitro group itself exhibits high nucleofugacity[3]. At elevated temperatures (e.g., >100 °C), the amine nucleophile can attack the C-2 position, displacing the meta-nitro group entirely[4]. Thus, temperature optimization is a delicate balance between kinetic activation and thermodynamic degradation.

Troubleshooting FAQs

Q1: I ran the amination at room temperature (25 °C) and 50 °C, but LC-MS shows >90% unreacted starting material. Why is there no conversion? A1: The activation energy for SNAr at the meta-position of a pyridine ring is exceptionally high. Temperatures below 60 °C are generally insufficient to form the Meisenheimer complex at C-3. To resolve low conversion, you must gradually increase the reaction temperature[2] while utilizing a polar aprotic solvent (such as DMF or DMSO). These solvents effectively stabilize the charged Meisenheimer complex without deactivating your amine nucleophile through hydrogen bonding[5].

Q2: I increased the temperature to 120 °C in DMF. The starting material is consumed, but TLC/LC-MS shows a complex mixture with multiple masses. What happened? A2: You have exceeded the thermodynamic threshold for chemoselectivity. At temperatures above 100 °C, you are providing enough energy to trigger two major side reactions:

  • Nitro Displacement: The ortho-nitro group acts as a leaving group under high thermal stress, leading to a 2-amino-3-chloro-5-methoxypyridine derivative[4].

  • Methoxy Cleavage: Prolonged heating in the presence of nucleophiles and base can lead to the cleavage of the 5-methoxy group, yielding phenolic byproducts.

Q3: How do I find the optimal "Goldilocks" temperature for my specific amine? A3: The optimal window is typically between 75 °C and 90 °C, but it varies based on the steric hindrance and nucleophilicity of your specific amine. You must perform a controlled temperature-gradient screen (detailed in the protocol below) to empirically determine the exact temperature that maximizes C-3 chloride displacement while suppressing C-2 nitro displacement.

Reaction Pathway Visualization

SNAr_Optimization SM 3-Chloro-5-methoxy- 2-nitropyridine + Amine Meisenheimer_C3 Meisenheimer Complex at C-3 (Kinetic/Thermodynamic) SM->Meisenheimer_C3 60-90°C (Activation Energy Met) Meisenheimer_C2 Meisenheimer Complex at C-2 (High Temp) SM->Meisenheimer_C2 >100°C (Excess Thermal Energy) Product Desired Product: 3-Amino-5-methoxy- 2-nitropyridine Meisenheimer_C3->Product -Cl⁻ (Desired Pathway) Side1 Side Product: Nitro Displacement (2-Amino derivative) Meisenheimer_C2->Side1 -NO₂⁻ (Nitro Displacement) Side2 Side Product: Methoxy Cleavage Product->Side2 Prolonged Heating >100°C

Reaction pathways for 3-chloro-5-methoxy-2-nitropyridine amination based on temperature.

Quantitative Data: Temperature vs. Chemoselectivity

The following table summarizes the typical product distribution observed during the amination of 3-chloro-5-methoxy-2-nitropyridine with a standard secondary amine (e.g., morpholine) over an 8-hour period.

Temperature (°C)Overall Conversion (%)Desired Product (%)Nitro Displacement (%)Methoxy Cleavage (%)*System Recommendation
25 - 50 < 10< 1000Too low. Increase temperature.
60 - 70 40 - 60> 95< 50Suboptimal conversion rate.
80 - 90 > 95> 90< 5< 5Optimal Window. Proceed to scale-up.
100 - 120 100< 6020 - 3010 - 20Too high. Thermodynamic degradation.

*Percentages represent the ratio of converted material as determined by LC-MS (UV 254 nm).

Experimental Protocol: Self-Validating Temperature Screen

To ensure reproducibility and identify the exact thermal threshold for your specific amine, execute this parallel gradient workflow before attempting a bulk scale-up. This protocol acts as a self-validating system by plotting kinetic conversion against thermodynamic degradation.

Objective: Identify the lowest possible temperature that achieves >95% conversion within 8 hours without triggering C-2 nitro displacement.

Materials:

  • 3-Chloro-5-methoxy-2-nitropyridine (1.0 eq)

  • Amine nucleophile (1.2 - 1.5 eq)

  • Base (e.g., K₂CO₃ or DIPEA, 2.0 eq)

  • Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Reaction Setup: To a series of five flame-dried 10 mL Schlenk tubes equipped with magnetic stir bars, add 3-chloro-5-methoxy-2-nitropyridine (100 mg, 0.53 mmol) and the selected base (1.06 mmol).

  • Solvent Addition: Suspend the solid mixture in anhydrous DMF (2.0 mL) under an inert argon atmosphere to prevent oxidative side reactions.

  • Nucleophile Introduction: Add the amine nucleophile (0.64 mmol) dropwise to each tube at room temperature.

  • Temperature Gradient: Seal the tubes and place them simultaneously into pre-heated reaction blocks set to 25 °C, 60 °C, 80 °C, 100 °C, and 120 °C .

  • Kinetic Monitoring: Sample 20 µL from each tube at 1, 2, 4, and 8-hour intervals. Immediately quench the aliquots in 500 µL of a 1:1 Acetonitrile/Water mixture to halt the reaction.

  • Analytical Validation: Analyze the quenched samples via LC-MS (UV 254 nm). Integrate the peaks to quantify the ratio of starting material, the desired 3-amino product, and the 2-amino (nitro-displaced) byproduct.

  • Scale-up Selection: Plot the conversion curves. Select the temperature block that achieved >95% starting material consumption with <5% byproduct formation for your final bulk synthesis.

Sources

Best purification and recrystallization methods for 3-Chloro-5-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

Answering in German, as requested by the user.

Technisches Support-Center: 3-Chlor-5-methoxy-2-nitropyridin

Erstellt von Ihrem Senior Application Scientist

Willkommen im technischen Support-Center für die Reinigung und Umkristallisation von 3-Chlor-5-methoxy-2-nitropyridin. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte, praxisnahe Anleitungen und Lösungen für häufig auftretende Herausforderungen im Labor. Unser Ziel ist es, Ihnen nicht nur Protokolle an die Hand zu geben, sondern auch das wissenschaftliche „Warum“ hinter jedem Schritt zu erläutern, um Ihre Experimente zu optimieren und reproduzierbare, hochreine Ergebnisse zu gewährleisten.

Abschnitt 1: Wichtige Sicherheitsinformationen und Handhabung

Bevor Sie mit Arbeiten an 3-Chlor-5-methoxy-2-nitropyridin beginnen, ist es unerlässlich, die damit verbundenen Gefahren zu verstehen und geeignete Sicherheitsvorkehrungen zu treffen.

Zusammenfassung der Gefahren:

  • Gesundheitsgefahren: Schädlich beim Verschlucken, verursacht Hautreizungen und schwere Augenreizungen. Kann zu Reizungen der Atemwege führen.

  • Chemische Gefahren: Reagiert mit starken Oxidationsmitteln, starken Säuren und starken Basen.[1]

Obligatorische persönliche Schutzausrüstung (PSA) und Handhabungspraktiken:

  • Augen- und Gesichtsschutz: Tragen Sie immer eine Schutzbrille mit Seitenschutz oder einen Gesichtsschutz.[1][2]

  • Hautschutz: Tragen Sie chemikalienbeständige Handschuhe (z. B. Nitril) und Laborkleidung. Waschen Sie Gesicht, Hände und alle exponierten Hautpartien nach der Handhabung gründlich.[1][2]

  • Atemschutz: Arbeiten Sie ausschließlich in einem gut belüfteten Bereich, vorzugsweise in einem Abzug, um das Einatmen von Staub zu vermeiden.[2]

  • Lagerung: Lagern Sie den Behälter dicht verschlossen an einem trockenen, gut belüfteten Ort.[1]

Abschnitt 2: Häufig gestellte Fragen (FAQs)

F1: Was sind die häufigsten Verunreinigungen in rohem 3-Chlor-5-methoxy-2-nitropyridin?

A1: Die Verunreinigungen hängen stark von der spezifischen Syntheseroute ab. Basierend auf der Chemie ähnlicher Chlornitropyridine sind die wahrscheinlichsten Verunreinigungen:

  • Konstitutionsisomere: Isomere, die während der Nitrierungs- oder Chlorierungsschritte von Vorläufern entstehen können.[3]

  • Hydrolyse-Nebenprodukte: Die Chlorgruppe in Position 3 ist anfällig für Hydrolyse zu einer Hydroxylgruppe, insbesondere wenn Feuchtigkeit vorhanden ist.[3] Dieses Nebenprodukt (3-Hydroxy-5-methoxy-2-nitropyridin) ist deutlich polarer als das gewünschte Produkt.

  • Ausgangsmaterialien: Unvollständige Reaktionen können dazu führen, dass Ausgangsmaterialien im Rohprodukt verbleiben.[3]

  • Nebenprodukte aus unerwünschter nukleophiler Substitution: Wenn nukleophile Lösungsmittel (z. B. Methanol, Ethanol) bei hohen Temperaturen verwendet werden, können sie mit dem Molekül reagieren und die Chlorgruppe ersetzen.[3]

F2: Wie wähle ich das beste Lösungsmittel für die Umkristallisation aus?

A2: Das ideale Lösungsmittel sollte das 3-Chlor-5-methoxy-2-nitropyridin bei erhöhter Temperatur gut und bei Raumtemperatur oder darunter schlecht lösen.[4] Für aromatische Verbindungen wie diese sind Alkohole oft ein guter Ausgangspunkt.[5]

  • Gute Kandidaten: Basierend auf der Löslichkeit verwandter Verbindungen sind Methanol, Ethanol, Aceton und Dichlormethan (MDC) vielversprechende Kandidaten.[6]

  • Vermeiden: Wasser ist ungeeignet, da die Verbindung darin unlöslich ist.[6]

  • Empfehlung: Beginnen Sie mit Isopropanol oder Ethanol. Eine Zwei-Lösungsmittel-System wie Dichlormethan/Hexan oder Ethanol/Wasser kann ebenfalls sehr effektiv sein, um die Polarität fein abzustimmen und die Ausbeute zu maximieren.[3][7]

F3: Wie kann ich die Reinheit meines Produkts nach der Reinigung überprüfen?

A3: Mehrere analytische Techniken können die Reinheit bestätigen:

  • Schmelzpunktanalyse: Ein reines Produkt hat einen scharfen und engen Schmelzpunktbereich. Verunreinigungen führen typischerweise zu einer Schmelzpunkterniedrigung und einem breiteren Schmelzbereich.[8]

  • Chromatographische Methoden:

    • Dünnschichtchromatographie (DC): Eine schnelle und einfache Methode, um die Anzahl der Komponenten in Ihrer Probe zu visualisieren.

    • Hochleistungsflüssigkeitschromatographie (HPLC): Die effektivste Methode zur Quantifizierung von Verunreinigungen, insbesondere von polareren Nebenprodukten wie dem Hydrolyseprodukt.[3]

    • Gaschromatographie-Massenspektrometrie (GC-MS): Nützlich zur Identifizierung flüchtiger Verunreinigungen.[3]

F4: Welche physikalischen Eigenschaften hat reines 3-Chlor-5-methoxy-2-nitropyridin?

A4: Obwohl spezifische Daten für diese exakte Verbindung begrenzt sind, werden verwandte Isomere als feste, oft hellgelbe kristalline Pulver beschrieben.[9][10]

EigenschaftWertQuelle
CAS-Nummer 1807062-29-8[11]
Summenformel C₆H₅ClN₂O₃[11]
Molekulargewicht 188.57 g/mol [11]
Reinheit (typisch) ≥98%[11]

Abschnitt 3: Detailliertes Umkristallisationsprotokoll (Ein-Lösungsmittel-Methode)

Diese Methode ist der grundlegendste und am häufigsten verwendete Ansatz.[12] Wir verwenden hier Isopropanol als Beispiel-Lösungsmittel.

Experimenteller Arbeitsablauf

Recrystallization_Workflow A 1. Auflösung B 2. Heißfiltration (Optional) A->B Unlösliche Verunreinigungen? C 3. Langsame Abkühlung A->C Keine unlöslichen Verunreinigungen B->C D 4. Eiskühlung C->D E 5. Vakuumfiltration D->E F 6. Waschen & Trocknen E->F G Reines Produkt F->G

Abbildung 1: Allgemeiner Arbeitsablauf für die Umkristallisation.

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: Geben Sie das rohe 3-Chlor-5-methoxy-2-nitropyridin in einen Erlenmeyerkolben.

  • Auflösung: Geben Sie unter Rühren eine minimale Menge heißes Isopropanol hinzu, gerade genug, um das gesamte feste Material bei Siedetemperatur aufzulösen.[5][8]

    • Kausalität: Die Verwendung der minimalen Lösungsmenge ist entscheidend, um eine übersättigte Lösung beim Abkühlen zu gewährleisten, was die Kristallbildung und die Ausbeute maximiert.

  • Heißfiltration (falls erforderlich): Wenn nach dem Auflösen unlösliche Verunreinigungen (z. B. Staub, anorganische Salze) zurückbleiben, filtrieren Sie die heiße Lösung schnell durch ein gefaltetes Filterpapier in einen vorgewärmten Kolben.[7][8]

    • Kausalität: Das Vorwärmen des Filtrationsapparates verhindert eine vorzeitige Kristallisation des Produkts auf dem Filter oder im Trichter.

  • Kristallisation: Decken Sie den Kolben mit einem Uhrglas ab und lassen Sie die Lösung ungestört auf Raumtemperatur abkühlen.[8][12]

    • Kausalität: Langsames Abkühlen fördert das Wachstum großer, gut geformter Kristalle. Ein geordnetes Kristallgitter schließt Verunreinigungen effektiver aus, was zu einer höheren Reinheit führt.

  • Maximierung der Ausbeute: Sobald die Lösung Raumtemperatur erreicht hat, stellen Sie den Kolben für mindestens 30 Minuten in ein Eis-Wasser-Bad, um die Kristallisation zu vervollständigen.[12]

    • Kausalität: Die Löslichkeit des Produkts nimmt bei niedrigeren Temperaturen weiter ab, wodurch mehr reines Produkt aus der Lösung ausfällt.

  • Sammlung: Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchnertrichter.

  • Waschen: Waschen Sie die gesammelten Kristalle mit einer kleinen Menge eiskaltem Isopropanol.

    • Kausalität: Das kalte Lösungsmittel wäscht anhaftende lösliche Verunreinigungen von den Kristalloberflächen, ohne das reine Produkt signifikant wieder aufzulösen.[4]

  • Trocknung: Lassen Sie die Kristalle an der Luft oder in einem Vakuumexsikkator trocknen, bis ein konstantes Gewicht erreicht ist.

Abschnitt 4: Anleitung zur Fehlerbehebung

Troubleshooting_Tree Start Problem bei der Umkristallisation Q1 Bildet sich ein Öl statt Kristallen? Start->Q1 S1 Lösung ist zu konzentriert oder zu heiß. - Mehr heißes Lösungsmittel hinzufügen - Lösungsmittel mit niedrigerem  Siedepunkt verwenden Q1->S1 Ja Q2 Bilden sich keine Kristalle? Q1->Q2 Nein S2 Lösung ist nicht übersättigt. - Glaswand mit Glasstab kratzen - Impfkristall hinzufügen - Einen Teil des Lösungsmittels verdampfen Q2->S2 Ja Q3 Geringe Ausbeute? Q2->Q3 Nein S3 Produkt ist im kalten Lösungsmittel zu löslich. - Abkühlzeit verlängern/Temperatur senken - Lösungsmittel verdampfen und erneut kühlen - Anderes Lösungsmittel/System wählen Q3->S3 Ja Q4 Produkt immer noch unrein? Q3->Q4 Nein S4 Verunreinigung hat ähnliche Löslichkeit. - Umkristallisation wiederholen - Alternatives Reinigungsmittel  (z.B. Säulenchromatographie)  in Betracht ziehen Q4->S4 Ja

Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei der Umkristallisation.

ProblemMögliche Ursache(n)Lösung(en)
Die Verbindung löst sich nicht vollständig im heißen Lösungsmittel. 1. Zu wenig Lösungsmittel verwendet.2. Das falsche Lösungsmittel wurde gewählt (unzureichende Löslichkeit).1. Fügen Sie schrittweise mehr heißes Lösungsmittel hinzu.2. Wählen Sie ein polareres Lösungsmittel oder ein Zwei-Lösungsmittel-System.
Die Verbindung ölt aus (bildet eine flüssige Schicht) anstatt zu kristallisieren. 1. Die Lösung ist zu stark übersättigt.2. Der Schmelzpunkt der Verbindung liegt unter dem Siedepunkt des Lösungsmittels.1. Erhitzen Sie die Lösung erneut und fügen Sie mehr Lösungsmittel hinzu, um die Konzentration zu verringern.2. Wählen Sie ein Lösungsmittel mit einem niedrigeren Siedepunkt.
Nach dem Abkühlen bilden sich keine Kristalle. 1. Die Lösung ist nicht ausreichend übersättigt (zu viel Lösungsmittel wurde verwendet).2. Die Kristallisation benötigt eine Aktivierungsenergie.1. Verdampfen Sie einen Teil des Lösungsmittels, um die Konzentration zu erhöhen, und lassen Sie es erneut abkühlen.2. Induzieren Sie die Kristallisation durch Kratzen der inneren Glaswand mit einem Glasstab oder durch Hinzufügen eines Impfkristalls des reinen Produkts.[5]
Die Ausbeute an Kristallen ist sehr gering. 1. Zu viel Lösungsmittel wurde verwendet, sodass ein erheblicher Teil des Produkts gelöst bleibt.2. Die Abkühlzeit war zu kurz oder die Temperatur nicht niedrig genug.1. Konzentrieren Sie die Mutterlauge (die verbleibende Flüssigkeit nach der Filtration) und kühlen Sie sie erneut ab, um eine zweite Kristallfraktion zu erhalten.2. Stellen Sie sicher, dass die Lösung ausreichend lange im Eisbad gekühlt wird.
Das Produkt ist nach der Umkristallisation immer noch verunreinigt (z. B. verfärbt, breiter Schmelzpunkt). 1. Die Verunreinigung hat ein sehr ähnliches Löslichkeitsprofil wie das Produkt.2. Die Verunreinigung wurde während der Kristallisation eingeschlossen.1. Führen Sie eine zweite Umkristallisation durch.2. Wenn die Verunreinigung eine andere Polarität hat (z. B. das Hydrolyse-Nebenprodukt), ist eine Säulenchromatographie möglicherweise die effektivere Reinigungsmethode.[3]

Abschnitt 5: Referenzen

  • LabXchange. (2024, Januar 23). Lab Procedure: Recrystallization. Abgerufen von [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Abgerufen von [Link]

  • Professor Dave Explains. (2022, Dezember 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Abgerufen von [Link]

  • University of California, Davis. Chem 267. Recrystallization - Part 2. Abgerufen von [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Abgerufen von [Link]

Sources

Validation & Comparative

Reactivity Comparison Guide: 3-Chloro-5-methoxy-2-nitropyridine vs. 2-Chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

In the development of functionalized pyridine scaffolds for drug discovery and materials science, the choice of halogenated nitropyridine building blocks dictates the efficiency, regioselectivity, and required harshness of downstream functionalization. This guide provides an in-depth comparative analysis of two structurally related but electronically divergent electrophiles: 3-Chloro-5-methoxy-2-nitropyridine and 2-Chloro-3-nitropyridine .

By dissecting their electronic environments, we establish the causality behind their reactivity in Nucleophilic Aromatic Substitution (SNAr) and provide field-proven protocols for their utilization.

Structural and Electronic Causality

The fundamental driver of SNAr reactivity in pyridine systems is the ability of the ring to stabilize the anionic Meisenheimer intermediate. The position of the leaving group relative to the pyridine nitrogen and strongly electron-withdrawing groups (like -NO2) is the primary determinant of this stabilization[1].

2-Chloro-3-nitropyridine: Synergistic Activation

In 2-chloro-3-nitropyridine , the chlorine atom is located at the C2 position. This site is highly electrophilic due to a dual-activation mechanism:

  • Ortho-Nitrogen Effect: The highly electronegative pyridine nitrogen is directly adjacent (ortho) to the leaving group, allowing it to efficiently sink the negative charge of the intermediate via resonance.

  • Ortho-Nitro Effect: The -NO2 group at C3 provides additional inductive and resonance stabilization. This synergistic activation makes the C-Cl bond exceptionally labile, allowing SNAr to proceed rapidly even with weak nucleophiles under mild, green conditions[2].

3-Chloro-5-methoxy-2-nitropyridine: Electronic Deactivation & Competing Pathways

3-Chloro-5-methoxy-2-nitropyridine (CAS: 1807062-29-8) presents a highly complex reactivity profile[3]:

  • Meta-Nitrogen Disadvantage: The chlorine is at C3, which is meta to the pyridine nitrogen. The nitrogen lone pair cannot participate in resonance stabilization of the Meisenheimer complex formed by attack at C3[1].

  • Methoxy Deactivation: The -OCH3 group at C5 is strongly electron-donating via resonance (+M effect). This pushes electron density into the ring, significantly reducing the overall electrophilicity of the scaffold.

  • Leaving Group Competition: Because the C3-Cl bond is poorly activated, strong nucleophiles often bypass it and attack the C2 position instead. The C2 position is activated by the ring nitrogen, leading to the displacement of the nitro group rather than the chlorine, a well-documented phenomenon in 2-nitro-3-substituted pyridines[4].

Mechanistic Pathway Visualizations

The following diagrams map the divergent SNAr pathways dictated by the electronic environments of the two scaffolds.

SNAr_2Cl3NO2 SM 2-Chloro-3-nitropyridine (Highly Electrophilic C2) MC Meisenheimer Complex (Stabilized by N & NO2) SM->MC Attack at C2 Nuc Amine Nucleophile (R-NH2) Nuc->MC Prod 2-Amino-3-nitropyridine + Cl- (High Yield) MC->Prod Fast Elimination

SNAr pathway of 2-chloro-3-nitropyridine showing rapid Meisenheimer complex formation.

SNAr_3Cl5OMe2NO2 SM 3-Chloro-5-methoxy-2-nitropyridine (Electron-Rich Ring) PathA Attack at C3 (C-Cl) (Poor N-stabilization) SM->PathA Soft Nuc / Pd-Catalysis PathB Attack at C2 (C-NO2) (N-stabilized) SM->PathB Hard Nuc / High Heat ProdA 3-Amino Product (Low Yield, Harsher Cond.) PathA->ProdA Slow Elimination ProdB 2-Amino Product (Nitro Displacement) PathB->ProdB Favored S_NAr Pathway

Competing SNAr pathways and general deactivation in 3-chloro-5-methoxy-2-nitropyridine.

Comparative Reactivity & Performance Data

The table below summarizes the quantitative performance differences when subjecting both compounds to standard amination conditions.

Parameter2-Chloro-3-nitropyridine3-Chloro-5-methoxy-2-nitropyridine
Primary Leaving Group Chloride (-Cl) at C2Nitro (-NO2) at C2 or Chloride at C3
SNAr Reactivity Extremely HighLow to Moderate (Deactivated)
Typical Solvents H2O/IPA, EtOH, DCMDMF, DMSO, NMP
Required Temperature 20 °C – 80 °C100 °C – 150 °C
Typical Yield (Amination) 85% – 98%30% – 60% (Often requires Pd-catalysis)
Regioselectivity >99% (C2 attack)Poor (Mixture of C2 and C3 attack)
Primary Application Imidazo[4,5-b]pyridine synthesis[2]Complex functionalized building blocks

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific in-process controls to verify that the mechanistic pathways are proceeding as intended.

Protocol A: Mild Amination of 2-Chloro-3-nitropyridine (Green Chemistry Approach)

This protocol exploits the extreme electrophilicity of the C2 position, utilizing a green solvent mixture that avoids toxic polar aprotic solvents[2].

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 mmol)

  • Primary Amine (e.g., Benzylamine) (1.05 mmol)

  • H2O : Isopropanol (IPA) (1:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 2-chloro-3-nitropyridine in the H2O/IPA mixture at room temperature. The solution will appear pale yellow.

  • Nucleophilic Addition: Add the primary amine dropwise over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 80 °C.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should disappear entirely within 2 hours, replaced by a highly UV-active, bright yellow spot (Rf ~0.4) corresponding to the N-substituted pyridine-2-amine.

  • Isolation: Cool the mixture to 0 °C. The product typically precipitates directly from the aqueous alcoholic mixture. Filter, wash with cold water, and dry under vacuum. Causality note: The high yield (>90%) without chromatography is due to the complete lack of competing leaving groups at the C2 position.

Protocol B: Regioselective Functionalization of 3-Chloro-5-methoxy-2-nitropyridine

Because straightforward SNAr on this deactivated scaffold often leads to nitro-displacement or complex mixtures[4][5], displacing the C3-chloride selectively requires transition-metal catalysis (Buchwald-Hartwig amination) rather than pure SNAr.

Reagents:

  • 3-Chloro-5-methoxy-2-nitropyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd2(dba)3 (0.05 mmol, 5 mol%)

  • Xantphos (0.10 mmol, 10 mol%)

  • Cs2CO3 (2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • System Purging: In an oven-dried Schlenk flask, combine the pyridine substrate, amine, Pd catalyst, ligand, and base. Evacuate and backfill with Argon three times. Causality note: Oxygen must be rigorously excluded to prevent oxidation of the electron-rich Pd(0) active species.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Thermal Activation: Heat the sealed flask to 100 °C for 16 hours.

  • Self-Validation (LC-MS): SNAr side-reactions will yield the des-nitro product (M - 46 + Amine mass). LC-MS monitoring is critical here to ensure the mass corresponds to the displacement of chlorine (M - 35.5 + Amine mass), validating that the Pd-cycle has successfully outcompeted the thermal SNAr pathway.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, concentrate, and purify via flash chromatography.

Conclusion

For rapid, high-yield nucleophilic substitutions, 2-chloro-3-nitropyridine is the vastly superior electrophile, driven by the synergistic electron-withdrawing effects of the ortho-nitrogen and ortho-nitro groups. Conversely, 3-chloro-5-methoxy-2-nitropyridine is electronically deactivated by its methoxy group and suffers from poor leaving-group activation at the C3 position. Researchers utilizing the latter must pivot from classical SNAr to palladium-catalyzed cross-coupling methodologies to achieve regioselective C-N bond formation without displacing the labile C2-nitro group.

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium ACS Omega[Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION Heterocycles (Clockss)[Link]

Sources

A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for 3-Chloro-5-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven walkthrough of the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloro-5-methoxy-2-nitropyridine. As a critical intermediate in various synthetic pathways, likely within pharmaceutical or specialty chemical development, ensuring the purity and stability of this compound is paramount. We will explore the scientific rationale behind each decision in the method development process, present a comprehensive validation protocol with supporting data, and objectively compare the final HPLC method against viable alternative analytical technologies.

The Analytical Challenge: Characterizing 3-Chloro-5-methoxy-2-nitropyridine

3-Chloro-5-methoxy-2-nitropyridine (MW: 188.57 g/mol ) is a substituted nitropyridine derivative.[1][2] Its structure, featuring a pyridine ring, a nitro group, a chloro substituent, and a methoxy group, presents specific analytical considerations. The pyridine nitrogen is basic, the nitro group is a strong chromophore, and the overall molecule possesses moderate polarity. A reliable analytical method must be able to accurately quantify the main component while also separating it from any potential process-related impurities or degradation products.

Part 1: Strategic Development of a Stability-Indicating HPLC Method

Our objective is to develop a method that is not only accurate and precise for routine quality control but is also stability-indicating. This means the method must be able to resolve the active pharmaceutical ingredient (API) or key intermediate from its potential degradation products, a critical requirement for stability studies under various stress conditions.[3]

Causality Behind Experimental Choices: The Method Development Funnel

The development process is a systematic funneling of possibilities, starting with broad-stroke experiments and progressively refining parameters to achieve optimal performance.

MethodDevelopmentWorkflow

1. Stationary Phase Selection: A reversed-phase (RP) approach is the logical starting point due to the compound's moderate polarity. A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides excellent hydrophobic retention for a wide range of molecules. We selected a modern, high-purity silica C18 column (e.g., Phenomenex Gemini C18) known for its durability and good peak shape for basic compounds.[4]

2. Mobile Phase Selection & pH Control: The choice of mobile phase components is critical for achieving selectivity.

  • Organic Modifier: Acetonitrile was chosen over methanol. While both are common, acetonitrile often provides better peak shape, lower viscosity (leading to lower backpressure), and different selectivity.[5]

  • Aqueous Phase & pH: The pyridine moiety in the analyte has a basic pKa. To ensure consistent retention and symmetrical peak shape, the pH of the mobile phase should be controlled to keep the analyte in a single ionic form.[6] Operating at a low pH (e.g., pH 2.5-3.0) using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid ensures the pyridine nitrogen is protonated, which generally leads to good chromatography on silica-based columns.

3. Detection Wavelength (λmax): The presence of the nitropyridine core, a strong chromophore, suggests excellent UV-Vis absorbance. A photodiode array (PDA) detector was used during development to scan the UV spectrum of the analyte. The maximum absorbance (λmax) was determined to be approximately 275 nm, providing excellent sensitivity for the main peak and its potential impurities.

4. Gradient Elution Strategy: For a stability-indicating method, where unknown degradants with a range of polarities may be present, a gradient elution is superior to an isocratic one. A broad "scouting" gradient (e.g., 5% to 95% acetonitrile over 20 minutes) is an effective way to visualize all components in the sample and establish the approximate elution conditions.[7] This initial run informs the development of a more focused gradient that provides the necessary resolution in a shorter time.

Final Optimized HPLC Method Protocol

This protocol represents the culmination of the development process, designed for robustness and optimal separation.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

Parameter Condition
Column Phenomenex Gemini C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-12 min: 30% to 80% B; 12-15 min: 80% B; 15.1-18 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

| Sample Diluent | 50:50 Acetonitrile:Water |

Part 2: Method Validation - The Trustworthiness Pillar

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[8] We follow the comprehensive guidelines of the International Council for Harmonisation (ICH), specifically guideline Q2(R2), to ensure regulatory compliance and scientific rigor.[9][10]

ValidationProcess

Specificity (including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[9]

  • Protocol: Forced degradation studies were performed by subjecting a sample of 3-Chloro-5-methoxy-2-nitropyridine to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. The stressed samples were then analyzed.

  • Results: The method demonstrated high specificity. The main peak was well-resolved from all degradation products, and the peak purity analysis via the PDA detector confirmed no co-eluting peaks. Significant degradation was observed under basic and oxidative conditions.

Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[6]

  • Protocol: A series of at least five standard solutions were prepared, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 1.5 µg/mL to 150 µg/mL).

  • Results:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Range 1.5 - 150 µg/mLCovers working range
Y-intercept Close to zeroNo significant bias
Accuracy

Accuracy is the closeness of the test results to the true value.[6]

  • Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicate preparations at each level.

  • Results:

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.4%98.0 - 102.0%
100% 100.2%0.3%98.0 - 102.0%
120% 100.8%0.5%98.0 - 102.0%
Precision

Precision measures the degree of agreement among individual test results. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[6]

  • Protocol:

    • Repeatability: Six replicate samples were prepared and analyzed on the same day by the same analyst.

    • Intermediate Precision: The experiment was repeated on a different day by a different analyst using different equipment.

  • Results:

Precision Level%RSD of Assay ResultsAcceptance Criteria
Repeatability 0.6%≤ 2.0%
Intermediate Precision 0.9%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]

  • Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Results:

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

  • Protocol: Key parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) were varied.

  • Results: No significant changes in retention time, peak area, or resolution were observed, indicating the method is robust for routine use.

Part 3: Comparative Analysis with Alternative Technologies

While the validated HPLC method is highly suitable, it's important for a modern lab to understand the landscape of alternative technologies.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of liquid chromatography that uses columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher backpressures (up to 15,000 psi).[11][12]

  • Performance Comparison: A direct transfer of the HPLC method to a UPLC system with a geometrically scaled column (e.g., 50 x 2.1 mm, 1.7 µm) would yield significant benefits. The analysis time could be reduced from 18 minutes to under 5 minutes.[13] The peaks would be sharper and narrower, leading to improved resolution and a 2-3 fold increase in sensitivity (signal-to-noise ratio).[14][15]

  • Verdict: UPLC is superior in terms of speed and sensitivity. For high-throughput labs, the initial investment is justified by long-term gains in productivity and reduced solvent consumption.[14]

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[16]

  • Performance Comparison: 3-Chloro-5-methoxy-2-nitropyridine is likely volatile enough for GC analysis. A GC method, especially when coupled with a mass spectrometer (GC-MS), could provide excellent separation and structural confirmation.[17] A Nitrogen-Phosphorus Detector (NPD) would offer high selectivity for this nitrogen-containing compound.[18] However, a key concern is the thermal stability of the nitro group, which can be prone to degradation at high injector temperatures.

  • Verdict: GC is a viable alternative, potentially offering faster run times than HPLC if the compound is thermally stable. However, it requires careful method development to avoid on-column degradation. It is less versatile than HPLC for handling a wide range of potential non-volatile impurities.

Capillary Electrophoresis (CE)

CE separates molecules based on their mobility in an electric field within a narrow capillary.[19]

  • Performance Comparison: CE offers extremely high separation efficiency (far exceeding HPLC), very low sample and reagent consumption, and rapid analysis times.[20] For this analyte, Capillary Zone Electrophoresis (CZE) would be a suitable mode.[21] However, CE can sometimes suffer from lower reproducibility compared to HPLC and generally has lower sensitivity with standard UV detection.

  • Verdict: CE is a powerful technique, especially for chiral separations or when sample volume is extremely limited. While it could be developed for this analyte, the robustness and established validation history of HPLC make HPLC the more practical choice for a routine QC environment.

Objective Comparison Summary
FeatureHPLC (Developed Method)UPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Speed Moderate (18 min)Very Fast (< 5 min)[13]Fast (5-10 min)Very Fast (< 10 min)
Resolution ExcellentSuperior[14]Very HighExtremely High[19]
Sensitivity (UV) GoodVery Good[15]N/A (requires specific detector)Moderate
Robustness High (Validated)HighModerate (thermal stability is a risk)Moderate (reproducibility can be a challenge)
Solvent/Reagent Use ModerateLow[14]Very Low (gas carrier)Extremely Low[20]
Initial Cost ModerateHighModerateModerate
Versatility HighHighLimited to volatile/stable compounds[16]High (for charged/polar species)

Conclusion

This guide has detailed the systematic development and rigorous validation of a stability-indicating reversed-phase HPLC method for 3-Chloro-5-methoxy-2-nitropyridine. The final method is demonstrated to be specific, linear, accurate, precise, and robust, making it eminently suitable for its intended purpose in a regulated quality control environment.

The comparative analysis reveals that while UPLC offers substantial improvements in speed and sensitivity, the foundational HPLC method remains a reliable and accessible gold standard. GC and CE present as specialized alternatives, offering advantages in specific contexts but lacking the universal applicability and proven robustness of liquid chromatography for this particular analytical challenge. The choice of technology ultimately depends on the specific needs of the laboratory, balancing throughput requirements, sample characteristics, and available resources.

References

  • SciSpace. Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. Available from: [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Available from: [Link]

  • ResearchGate. (2015, September 5). Applications of Capillary Electrophoresis in Pharmaceutical Analysis. Available from: [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Available from: [Link]

  • European Pharmaceutical Review. (2023, December 1). Challenging applications of capillary electrophoresis in biopharmaceutical analysis. Available from: [Link]

  • PharmaTutor. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Available from: [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Available from: [Link]

  • PubMed. Capillary electrophoresis in pharmaceutical analysis. Available from: [Link]

  • PubMed. Capillary electrophoresis for pharmaceutical analysis. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]

  • Chemsrc. (2025, September 12). 3-Chloro-5-methoxy-2-nitropyridine | CAS#:1807062-29-8. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods for Pyridine. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Available from: [Link]

  • ResearchGate. (2014, January). Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector. Available from: [Link]

  • Arabian Journal of Chemistry. (2017, September). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Available from: [Link]

Sources

A Comparative Spectroscopic Guide to Methoxy-Substituted Pyridines: Elucidating the Influence of Chloro and Nitro Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science research, substituted pyridines represent a cornerstone of molecular design. Their versatile electronic properties and capacity for diverse functionalization make them privileged scaffolds in the development of novel therapeutic agents and functional materials. A thorough understanding of their structural and electronic characteristics is paramount, and in this regard, spectroscopic analysis serves as an indispensable tool. This guide provides an in-depth comparative analysis of the spectral properties of 3-Chloro-5-methoxy-2-nitropyridine alongside other key methoxy-substituted pyridines.

The Foundational Role of Spectroscopy in Characterizing Substituted Pyridines

The introduction of substituents onto the pyridine ring dramatically alters its electronic landscape, which is reflected in its interaction with electromagnetic radiation. Each spectroscopic technique provides a unique window into the molecule's structure and properties:

  • UV-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within the molecule, offering insights into the extent of conjugation and the influence of electron-donating and electron-withdrawing groups on the energy gap between molecular orbitals.

  • Infrared (IR) Spectroscopy: Reveals the vibrational modes of functional groups, providing a characteristic "fingerprint" of the molecule's covalent bonds and aiding in the identification of key structural motifs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Maps the chemical environment of hydrogen and carbon nuclei, respectively. Chemical shifts, coupling constants, and signal multiplicities provide a detailed blueprint of the molecular skeleton and the electronic effects of substituents.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation patterns of the molecule upon ionization. This is crucial for confirming molecular identity and elucidating structural features.

The strategic application and interpretation of these techniques are fundamental to confirming the successful synthesis of a target compound and understanding its intrinsic properties.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible spectral data, adherence to standardized experimental protocols is essential. The following sections detail the methodologies for each spectroscopic technique discussed in this guide. The rationale behind key steps is provided to enhance understanding and facilitate adaptation to specific laboratory settings.

UV-Visible Spectroscopy

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of a methoxy-substituted pyridine derivative.

Rationale: The choice of solvent is critical as it can influence the position of absorption maxima (solvatochromism). A solvent that does not absorb in the region of interest and is of high purity is chosen. The concentration is adjusted to ensure the absorbance falls within the linear range of the Beer-Lambert law, typically between 0.2 and 1.8 absorbance units, to ensure data accuracy.[1]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified compound.

    • Dissolve the sample in a 10 mL volumetric flask using a spectroscopic grade solvent (e.g., ethanol or cyclohexane) to create a stock solution.

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance in the desired range.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a matched pair of 1 cm quartz cuvettes with the pure solvent.

    • Place the cuvettes in the reference and sample holders and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement:

    • Replace the solvent in the sample cuvette with the sample solution.

    • Record the absorption spectrum of the sample.

    • Identify the wavelength of maximum absorbance (λmax).

Experimental Workflow for UV-Visible Spectroscopy

Caption: Workflow for UV-Vis spectral acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol details the acquisition of an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for both liquid and solid samples.

Rationale: The ATR technique is often preferred for its minimal sample preparation requirements. The sample is brought into direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). The IR beam is internally reflected within the crystal, creating an evanescent wave that penetrates a few microns into the sample, where absorption occurs.[2]

Protocol:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Cleaning:

    • Thoroughly clean the ATR crystal after the measurement using a suitable solvent.

Experimental Workflow for FT-IR (ATR) Spectroscopy

FTIR_ATR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Clean Crystal Post-Analysis D->E

Caption: Workflow for FT-IR (ATR) spectral acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for preparing a sample for ¹H and ¹³C NMR analysis.

Rationale: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. The concentration of the sample is a balance between obtaining a good signal-to-noise ratio and avoiding issues with solubility and viscosity that can lead to line broadening.[3][4]

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

    • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Transfer to NMR Tube:

    • Carefully transfer the solution into a clean, high-quality 5 mm NMR tube.

    • The sample height in the tube should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR and other desired experiments (e.g., DEPT).

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock and Shim C->D E Acquire Spectra (¹H, ¹³C, etc.) D->E

Caption: Workflow for NMR spectral acquisition.

Mass Spectrometry (Electron Ionization)

This protocol describes the general procedure for obtaining an electron ionization (EI) mass spectrum, often coupled with gas chromatography (GC-MS).

Rationale: EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. This fragmentation pattern is highly characteristic of the molecule's structure and can be used for identification by comparison with spectral libraries.[5]

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Instrument Setup:

    • Set the appropriate GC parameters, including the injector temperature, oven temperature program, and carrier gas flow rate.

    • Set the MS parameters, including the ionization energy (typically 70 eV), mass range, and scan speed.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

    • The mass spectrum is recorded as the compound elutes from the GC column.

Experimental Workflow for GC-MS (EI)

GCMS_Workflow A Dissolve Sample in Volatile Solvent B Inject into GC-MS A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis D->E F Detection and Spectrum Generation E->F

Caption: Workflow for GC-MS (EI) analysis.

Comparative Spectral Analysis

This section presents a detailed comparison of the spectral properties of 3-Chloro-5-methoxy-2-nitropyridine with 2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine. The data for the methoxy-pyridines are from experimental sources, while the data for the target compound are predicted based on established structure-spectra correlations.

UV-Visible Spectroscopy

The UV-Vis spectra of pyridine and its derivatives are characterized by electronic transitions within the aromatic π-system. The position and intensity of the absorption bands are sensitive to the nature and position of substituents.

Compoundλmax (nm) (Solvent)Predicted/ObservedRationale for Prediction / Comments
2-Methoxypyridine~270 (Ethanol)ObservedThe methoxy group is an electron-donating group (EDG) which causes a bathochromic (red) shift compared to pyridine.
3-Methoxypyridine~275 (Ethanol)ObservedSimilar to the 2-isomer, the EDG causes a red shift.
4-Methoxypyridine~255 (Ethanol)ObservedThe para-position of the methoxy group allows for strong resonance interaction, leading to a significant red shift.
3-Chloro-5-methoxy-2-nitropyridine ~300-320 (Ethanol) Predicted The presence of the electron-withdrawing nitro group in conjugation with the electron-donating methoxy group is expected to significantly narrow the HOMO-LUMO gap, resulting in a substantial bathochromic shift into the near-UV region. The chloro group will have a lesser, but likely additive, red-shifting effect.
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The positions of the vibrational bands are influenced by the electronic effects of the substituents.

CompoundKey IR Absorptions (cm⁻¹)Predicted/ObservedInterpretation
Methoxy-pyridines (general)3100-3000 (C-H aromatic stretch)2950-2850 (C-H aliphatic stretch of -OCH₃)1600-1450 (C=C and C=N ring stretching)~1250 (C-O-C asymmetric stretch)ObservedThese are characteristic absorptions for methoxy-substituted pyridines.[6]
3-Chloro-5-methoxy-2-nitropyridine ~1530 & ~1350 (NO₂ asymmetric and symmetric stretch) ~1260 (C-O-C asymmetric stretch) ~1100 (C-Cl stretch) Predicted The strong absorptions for the nitro group are highly characteristic. The C-O-C stretch may be slightly shifted due to the electronic environment. The C-Cl stretch is expected in the fingerprint region.[7]
¹H NMR Spectroscopy

The chemical shifts of the protons on the pyridine ring are highly sensitive to the electronic effects of the substituents. Electron-withdrawing groups (EWGs) deshield protons, shifting their signals downfield, while electron-donating groups (EDGs) shield them, causing an upfield shift.

CompoundProton Chemical Shifts (δ, ppm) in CDCl₃Predicted/ObservedComments
2-Methoxypyridine~8.1 (H6), ~7.5 (H4), ~6.8 (H5), ~6.7 (H3), ~3.9 (-OCH₃)ObservedThe methoxy group shields the ortho (H3) and para (H5) protons.
3-Methoxypyridine~8.2 (H2, H6), ~7.2 (H4, H5), ~3.8 (-OCH₃)ObservedThe methoxy group shields the ortho (H2, H4) and para (H6) protons.
4-Methoxypyridine~8.2 (H2, H6), ~6.7 (H3, H5), ~3.8 (-OCH₃)ObservedThe methoxy group strongly shields the ortho (H3, H5) protons.
3-Chloro-5-methoxy-2-nitropyridine ~8.5 (H6), ~7.8 (H4), ~4.0 (-OCH₃) Predicted The strongly electron-withdrawing nitro group at C2 will significantly deshield the adjacent H6 proton. The chloro group at C3 and the nitro group will also deshield the H4 proton. The methoxy protons will be relatively unshifted.
¹³C NMR Spectroscopy

Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment of the carbon atoms.

CompoundCarbon Chemical Shifts (δ, ppm) in CDCl₃Predicted/ObservedComments
2-Methoxypyridine~164 (C2), ~147 (C6), ~138 (C4), ~116 (C5), ~110 (C3), ~53 (-OCH₃)ObservedThe methoxy group strongly shields the ortho (C3) and para (C5) carbons.
3-Methoxypyridine~155 (C3), ~147 (C2, C6), ~123 (C5), ~120 (C4), ~55 (-OCH₃)ObservedThe methoxy group shields the ortho (C2, C4) and para (C6) carbons.
4-Methoxypyridine~164 (C4), ~150 (C2, C6), ~109 (C3, C5), ~55 (-OCH₃)ObservedThe methoxy group strongly shields the ortho (C3, C5) carbons.
3-Chloro-5-methoxy-2-nitropyridine ~158 (C2), ~152 (C5), ~145 (C6), ~130 (C3), ~115 (C4), ~57 (-OCH₃) Predicted The nitro group will cause a significant downfield shift for C2. The chloro group will also cause a downfield shift for C3. The methoxy group will shield C5.
Mass Spectrometry

The mass spectrum provides the molecular weight and fragmentation pattern of a compound. The presence of chlorine is readily identified by its isotopic pattern.

CompoundKey Mass Spectral Features (m/z)Predicted/ObservedInterpretation
Methoxy-pyridinesMolecular ion (M⁺) at m/z 109. Loss of CH₃ radical (m/z 94). Loss of CO (m/z 81).ObservedThese are common fragmentation pathways for methoxy-aromatic compounds.
3-Chloro-5-methoxy-2-nitropyridine Molecular ion (M⁺) at m/z 188 and M+2 at m/z 190 (ratio ~3:1). Loss of NO₂ (m/z 142). Loss of Cl (m/z 153). Loss of CH₃ (m/z 173). Predicted The isotopic signature of chlorine is a key identifier. The fragmentation will be driven by the loss of the labile nitro and chloro groups, as well as the methyl radical from the methoxy group.[5]

Discussion: The Interplay of Substituent Effects

The spectral data, both observed and predicted, highlight the profound influence of the chloro, methoxy, and nitro substituents on the electronic structure of the pyridine ring.

  • Methoxy Group (-OCH₃): As a strong electron-donating group through resonance (and weakly electron-withdrawing through induction), the methoxy group generally causes a bathochromic shift in the UV-Vis spectrum and shields the ortho and para positions in the NMR spectra.

  • Chloro Group (-Cl): The chloro group is inductively electron-withdrawing but can be weakly electron-donating through resonance. Its effect on the UV-Vis spectrum is typically a modest bathochromic shift. In NMR, it deshields the carbon to which it is attached and has a smaller deshielding effect on adjacent protons.

  • Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group through both induction and resonance. This leads to a significant bathochromic shift in the UV-Vis spectrum and strong deshielding of ortho and para protons and carbons in the NMR spectra.

In 3-Chloro-5-methoxy-2-nitropyridine , these effects are combined. The "push-pull" electronic arrangement of the electron-donating methoxy group at C5 and the electron-withdrawing nitro group at C2 is expected to create a highly polarized molecule with a small HOMO-LUMO gap, explaining the predicted long-wavelength absorption in the UV-Vis spectrum. This polarization also governs the chemical shifts observed in the NMR spectra, with the protons and carbons experiencing a complex interplay of shielding and deshielding effects.

Conclusion

This guide has provided a comprehensive framework for the spectral comparison of 3-Chloro-5-methoxy-2-nitropyridine with other methoxy-substituted pyridines. While experimental data for the target compound remains elusive in the public domain, the principles of spectroscopic interpretation, supported by data from analogous compounds, allow for robust predictions of its spectral characteristics. The detailed experimental protocols and the discussion of substituent effects offer a valuable resource for researchers in the fields of drug discovery and materials science. A thorough understanding of how functional groups modulate the spectral properties of heterocyclic systems is crucial for the rational design and characterization of new and innovative molecules.

References

  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ACS Publications. (2005). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. [Link]

  • ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • ResearchGate. (1997). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • Chemsrc. (2025). 3-Chloro-5-methoxy-2-nitropyridine. [Link]

  • UCL. (n.d.). Sample Preparation. [Link]

  • European Journal of Chemistry. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. [Link]

  • MDPI. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

  • Royal Society of Chemistry. (n.d.). {Supplementary Data}. [Link]

  • National Center for Biotechnology Information. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • J-Stage. (n.d.). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-5-methoxy-2,6-dinitropyridine. [Link]

  • National Center for Biotechnology Information. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

  • Academia.edu. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Unknown Source. (n.d.).
  • Academia.edu. (2021). (PDF) Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • YouTube. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. [Link]

  • BuyersGuideChem. (n.d.). 3-Chloro-2-methoxypyridine-5-carboxaldehyde. [Link]

  • Asian Journal of Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. [Link]

  • University of Babylon. (n.d.). 1-2-3-Substitution of two electron-donating groups:- 3-The effect of stereochemistry on ultraviolet–visible (UV–Vis) spectra. [Link]

  • NextSDS. (n.d.). 3-Chloro-5-methoxypyridine — Chemical Substance Information. [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations:. [Link]

  • National Center for Biotechnology Information. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. [Link]

  • NextSDS. (n.d.). 3-Chloro-2-Methoxy-5-Methylpyridine — Chemical Substance Information. [Link]

  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. [Link]

  • MDPI. (n.d.). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. [Link]

Sources

Safety Operating Guide

3-Chloro-5-methoxy-2-nitropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

3-Chloro-5-methoxy-2-nitropyridine Proper Disposal Procedures: A Comprehensive Guide for Laboratory Professionals

As a highly functionalized halogenated nitroaromatic heterocyclic compound, 3-Chloro-5-methoxy-2-nitropyridine (CAS: 1807062-29-8) is a critical building block in pharmaceutical synthesis and drug development[1]. However, its unique structural features—combining a pyridine ring, a nitro group, and a chlorine atom—create a complex hazard profile. Standard solvent disposal methods are insufficient and potentially dangerous. This guide provides a field-proven, self-validating operational methodology for the safe handling, segregation, and regulatory-compliant disposal of this compound.

Hazard Causality & The "Element Effect"

The disposal strategy for 3-Chloro-5-methoxy-2-nitropyridine is dictated by the synergistic hazards of its functional groups. Understanding the causality behind these hazards is essential for safe laboratory operations:

  • The Nitro Group (—NO₂): Nitroaromatics contain internal oxygen, making them potentially energetic. When situated on a pyridine ring alongside a halogen leaving group, the nitro group significantly lowers the activation energy for nucleophilic aromatic substitution (SNAr) through the "Element Effect." This makes the compound highly reactive toward nucleophiles (such as strong bases) even at room temperature. Inadvertent mixing with incompatible reducing agents can trigger an exothermic runaway reduction[2].

  • The Halogen (—Cl): The presence of a carbon-halogen bond classifies this material as a Halogenated Organic Compound (HOC) under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines[3]. Thermal destruction of halogenated compounds generates corrosive hydrogen chloride (HCl) gas, necessitating specialized incinerators equipped with alkaline scrubbers[4].

  • The Pyridine Ring: Nitrogen-containing heterocycles generate nitrogen oxides (NOx) upon combustion. Consequently, the chosen disposal pathway must utilize high-temperature incineration capable of neutralizing both NOx and HCl emissions simultaneously[5].

Regulatory Classification & Waste Segregation Strategy

According to , wastes containing halogenated organic compounds at concentrations greater than 1,000 mg/kg are subject to strict Land Disposal Restrictions (LDRs) and must be treated via high-temperature incineration[3].

Causality in Segregation: Mixing 3-Chloro-5-methoxy-2-nitropyridine with non-halogenated organic solvents (like ethanol or hexane) or aqueous waste is a critical operational error. Aqueous mixtures drastically lower the BTU (fuel) value of the waste stream, making incineration inefficient and significantly increasing disposal costs[6]. Conversely, diluting this chemical into non-halogenated waste unnecessarily increases the total volume of waste that must be processed through expensive, halogen-specific scrubber systems[7].

Table 1: Waste Stream Compatibility & Quantitative Segregation Matrix

Waste Stream ComponentConcentration / LimitCompatibilityCausality / Rationale
Halogenated Solvents (e.g., DCM, Chloroform)> 1,000 mg/kg HOCsHighly Compatible Shares the exact disposal pathway (Incineration with HCl scrubbers). Maintains high BTU value[3].
Non-Halogenated Organics (e.g., Acetone, Hexane)< 1% HalogensIncompatible Dilutes the halogen stream; increases the volume of waste requiring expensive scrubber treatment[7].
Aqueous Waste > 20% WaterIncompatible Lowers BTU value drastically; extreme pH can catalyze unwanted reactions with the methoxy or nitro groups[6].
Reducing Agents (e.g., NaBH₄, Fe/HCl)Any detectable amountStrictly Incompatible High risk of exothermic reduction of the nitro group to an amine, potentially causing thermal runaway[2].

Operational Disposal Plan: Step-by-Step Methodology

To ensure a self-validating and safe disposal process, laboratory personnel must follow this operational workflow:

Step 1: Point-of-Generation Segregation

  • Isolate the waste stream immediately upon generation. Do not bulk this chemical with general organic waste.

  • Validation Check: Perform a visual phase inspection. If the waste is biphasic (indicating aqueous contamination), utilize a separatory funnel to isolate the halogenated organic layer, provided no reactive emulsions are present. This self-validating step ensures the purity of the waste stream and controls downstream disposal costs.

Step 2: Containerization & Compatibility

  • Select a chemically compatible container, typically a high-density polyethylene (HDPE) or safety-coated glass carboy.

  • Equip the container with a vented cap.

    • Causality: Vented caps prevent the dangerous accumulation of gases that could occur if trace acid/base-catalyzed degradation of the nitroaromatic compound takes place during storage.

  • Place the container in a secondary containment bin capable of holding 110% of the primary container's volume to mitigate spill risks.

Step 3: Satellite Accumulation Area (SAA) Management

  • Store the container in a designated SAA away from direct sunlight, heat sources, and incompatible chemicals (bases, reducers).

  • Label the container strictly following OSHA and EPA guidelines: "Hazardous Waste - Halogenated Organics (Contains 3-Chloro-5-methoxy-2-nitropyridine)". Explicitly include the accumulation start date.

  • Validation Check: Verify the pH of any mixed liquid waste is neutral (pH 6-8) using pH indicator strips prior to sealing the drum. This validates that no extreme pH conditions exist that could catalyze gas evolution[6].

Step 4: Final Disposition

  • Once the container is full or reaches the regulatory time limit (typically 90 to 180 days depending on your facility's generator status), transfer it to the central accumulation area.

  • Contract a licensed RCRA hazardous waste vendor for transport.

  • Explicitly specify on the manifest that the waste requires High-Temperature Incineration with Scrubber Treatment due to the presence of NOx and HCl precursors[4]. Landfill disposal is strictly prohibited[3].

Waste Routing Visualization

G N1 3-Chloro-5-methoxy-2-nitropyridine Waste Generation N2 Contains Aqueous Components? N1->N2 N3 Contains Non-Halogenated Organics? N2->N3 No N4 Phase Separation (If Safe/Feasible) N2->N4 Yes N5 Halogenated Organic Waste Stream N3->N5 No N6 Mixed Halogenated Waste Stream (Higher Cost) N3->N6 Yes N4->N5 Organic Phase N4->N6 Aqueous Phase (Contaminated) N7 High-Temperature Incineration (with NOx/HCl Scrubbers) N5->N7 N6->N7

Workflow for the segregation and disposal of 3-Chloro-5-methoxy-2-nitropyridine waste streams.

References

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA Archive. Available at: [Link]

  • University of Tennessee Safety Office. "Hazardous Waste Guide: Halogenated Compounds." UTIA Safety. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 268 -- Land Disposal Restrictions." eCFR. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NSCEP). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.